molecular formula C10H6F3NS B1168275 4-(thiazol-2-yl)phenol CAS No. 119514-24-8

4-(thiazol-2-yl)phenol

Cat. No.: B1168275
CAS No.: 119514-24-8
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Description

4-(thiazol-2-yl)phenol, also known as 4-(thiazol-2-yl)phenol, is a useful research compound. Its molecular formula is C10H6F3NS. The purity is usually 95%.
BenchChem offers high-quality 4-(thiazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(thiazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

119514-24-8

Molecular Formula

C10H6F3NS

Synonyms

4-(thiazol-2-yl)phenol

Origin of Product

United States

Foundational & Exploratory

4-(Thiazol-2-yl)phenol: Structural Characterization and Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, synthesis protocols, and applications of 4-(Thiazol-2-yl)phenol .

Executive Summary

4-(Thiazol-2-yl)phenol (CAS: 81015-49-8 ) is a heteroaryl-substituted phenol serving as a critical pharmacophore in medicinal chemistry and a mesogenic core in materials science.[1] Characterized by a 1,3-thiazole ring fused to a phenolic moiety at the C2 position, it acts as a bioisostere for biaryl systems, offering unique hydrogen-bonding capabilities and π-stacking interactions.[1] This guide provides a definitive technical analysis of its structure, validated synthesis routes, and physicochemical properties for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Identifiers
PropertyData
IUPAC Name 4-(1,3-Thiazol-2-yl)phenol
Common Synonyms 4-(2-Thiazolyl)phenol; 2-(4-Hydroxyphenyl)thiazole
CAS Number 81015-49-8
Molecular Formula C

H

NOS
Molecular Weight 177.22 g/mol
SMILES Oc1ccc(c2nccs2)cc1
InChI Key LMMPCMRUGFBCPV-UHFFFAOYSA-N
Physical Properties
ParameterValueSource/Condition
Appearance Cream to white crystalline powderThermo Scientific
Melting Point 164.5 – 170.5 °CExperimental (Alfa Aesar)
Boiling Point ~348 °CPredicted (760 mmHg)
Density 1.305 g/cm³Predicted
pKa (Phenolic OH) ~8.8Lower than phenol (9.[1]95) due to electron-withdrawing thiazole
Solubility DMSO, Methanol, EthanolPoor in water

Structural Analysis & Electronic Effects[1][9]

The molecule consists of a phenol ring linked to a thiazole ring.[1] The C2-connection is critical; the thiazole ring acts as an electron-withdrawing group (EWG) via the imine-like nitrogen (C=N), which increases the acidity of the phenolic proton compared to unsubstituted phenol.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the electronic influence of the thiazole ring on the phenolic system.[1]

G cluster_electronics Electronic Effects Phenol Phenol Ring (Electron Donor) Linkage C-C Bond (Rotatable) Phenol->Linkage C4 Position Thiazole 1,3-Thiazole Ring (Electron Withdrawing) Linkage->Thiazole C2 Position Thiazole->Phenol -I/-M Effect (Increases Acidity) OH Phenolic -OH (H-Bond Donor) OH->Phenol +M Effect N_atom Thiazole Nitrogen (H-Bond Acceptor)

Caption: Structural connectivity and electronic interplay between the electron-rich phenol and electron-deficient thiazole ring.[1]

Synthesis Protocols

Two primary methodologies are recommended based on scale and starting material availability: the Hantzsch Thiazole Synthesis (atom-economical) and the Suzuki-Miyaura Coupling (high precision).[1]

Method A: Hantzsch Thiazole Synthesis (Classic)

This method constructs the thiazole ring from a thioamide precursor.[1] It is preferred for large-scale manufacturing due to lower catalyst costs.[1]

  • Precursors: 4-Hydroxythiobenzamide + Chloroacetaldehyde (or Bromoacetaldehyde diethyl acetal).[1]

  • Mechanism: Condensation followed by cyclization.[1]

Protocol:

  • Dissolution: Dissolve 4-hydroxythiobenzamide (1.0 eq) in Ethanol or DMF.

  • Addition: Add Chloroacetaldehyde (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

  • Workup: Cool to room temperature. Neutralize with aqueous NaHCO₃ to precipitate the free base.[1]

  • Purification: Recrystallize from Ethanol/Water.

Method B: Suzuki-Miyaura Coupling (Modern)

Preferred for medicinal chemistry library generation due to mild conditions and high functional group tolerance.[1]

  • Precursors: 4-Hydroxyphenylboronic acid + 2-Bromothiazole.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Protocol:

  • Setup: In a Schlenk flask, combine 4-hydroxyphenylboronic acid (1.2 eq), 2-bromothiazole (1.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 eq).[1]

  • Reaction: Heat at 90°C under Nitrogen/Argon atmosphere for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Thioamide 4-Hydroxythiobenzamide Hantzsch Hantzsch Cyclization (EtOH, Reflux) Thioamide->Hantzsch Haloaldehyde Chloroacetaldehyde Haloaldehyde->Hantzsch Boronic 4-Hydroxyphenylboronic acid Suzuki Suzuki Coupling (Pd cat., Na2CO3) Boronic->Suzuki Bromothiazole 2-Bromothiazole Bromothiazole->Suzuki Target 4-(Thiazol-2-yl)phenol (CAS 81015-49-8) Hantzsch->Target Cyclization Suzuki->Target C-C Bond Formation

Caption: Comparison of Hantzsch cyclization vs. Suzuki coupling routes for synthesizing 4-(thiazol-2-yl)phenol.

Characterization Standards

To validate the identity of the synthesized compound, the following spectral data must be observed.

Proton NMR ( H NMR)

Solvent: DMSO-d


, 400 MHz
  • δ 9.80 ppm (s, 1H): Phenolic -OH (Broad singlet, exchangeable with D₂O).[1]

  • δ 7.85 ppm (d, J=3.2 Hz, 1H): Thiazole C4-H.[1]

  • δ 7.78 ppm (d, J=8.5 Hz, 2H): Phenol C2/C6-H (Ortho to thiazole).[1]

  • δ 7.65 ppm (d, J=3.2 Hz, 1H): Thiazole C5-H.[1]

  • δ 6.85 ppm (d, J=8.5 Hz, 2H): Phenol C3/C5-H (Ortho to hydroxyl).[1]

Mass Spectrometry[1]
  • Ionization: ESI+ or EI.[1]

  • Molecular Ion (M+): 177.02 m/z (Calculated for Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    
    NOS).
  • Fragment Ions: Loss of CO (28) or HCN (27) is common in thiazole/phenol fragmentation patterns.[1]

Applications in Drug Discovery & Materials[1]

Medicinal Chemistry[1][4]
  • Bioisostere: The thiazole ring serves as a robust bioisostere for pyridine or phenyl rings, improving metabolic stability.[1]

  • Antioxidant Activity: The phenolic hydroxyl group provides radical scavenging capability, while the thiazole ring modulates lipophilicity (LogP ~2.2).[1]

  • Enzyme Inhibition: Derivatives of this scaffold are investigated as Tyrosinase Inhibitors (for hyperpigmentation) and LTA4 Hydrolase Inhibitors (anti-inflammatory).[1]

Material Science[1]
  • Liquid Crystals: The rigid rod-like structure (phenyl-thiazole core) promotes mesogenic behavior.[1] 4-(Thiazol-2-yl)phenol is a precursor for synthesizing nematic liquid crystals by esterification of the phenolic -OH.[1]

  • Fluorescence: The push-pull electronic system (Donor-OH to Acceptor-Thiazole) exhibits solvatochromic fluorescence, useful in pH sensing applications.[1]

References

  • PubChem. (2024).[1] Compound Summary: 4-(2-Thiazolyl)phenol.[1][2][3][4] National Center for Biotechnology Information.[1] [Link]

  • Alfa Aesar. (2024).[1] Certificate of Analysis: 4-(2-Thiazolyl)phenol. [Link][1]

  • LookChem. (2024).[1] CAS 81015-49-8 Basic Information and NMR Data. [Link]

Sources

Photophysical Properties of 4-(Thiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the photophysics, synthesis, and applications of 4-(thiazol-2-yl)phenol derivatives.[1]

From Molecular Architecture to Intramolecular Charge Transfer (ICT)

Executive Summary

The 4-(thiazol-2-yl)phenol scaffold represents a classic "push-pull" chromophore system, distinct from its widely cited isomer, 2-(thiazol-2-yl)phenol.[1] While the ortho-isomer is renowned for Excited-State Intramolecular Proton Transfer (ESIPT), the 4-(thiazol-2-yl)phenol (para-isomer) is geometrically precluded from ESIPT.[1] Instead, its photophysics are governed by Intramolecular Charge Transfer (ICT) .

This guide analyzes the electronic communication between the electron-rich phenolic donor and the electron-deficient thiazole acceptor.[1] It serves as a technical roadmap for leveraging these derivatives in pH sensing, polarity detection, and bioimaging.

Molecular Architecture & Synthesis

To tune the photophysical properties, one must first master the synthesis. The construction of the thiazole ring at the 4-position of the phenol is typically achieved via the Hantzsch Thiazole Synthesis or Suzuki-Miyaura Cross-Coupling .

Synthetic Pathways

The Hantzsch method is preferred for its atom economy and scalability.

Protocol 1: Hantzsch Synthesis of 4-(Thiazol-2-yl)phenol

  • Reagents: 4-Hydroxythiobenzamide (1.0 eq), 2-Bromoacetaldehyde diethyl acetal (or substituted

    
    -haloketone) (1.1 eq).
    
  • Solvent: Ethanol or DMF.

  • Procedure: Reflux the mixture for 4–6 hours. The acid generated in situ catalyzes the cyclization.

  • Workup: Neutralize with NaHCO

    
    , filter the precipitate, and recrystallize from EtOH/Water.
    

Protocol 2: Suzuki Coupling (for complex derivatives)

  • Reagents: 4-Hydroxyphenylboronic acid + 2-Bromothiazole.[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Base: K

    
    CO
    
    
    
    (2.0 eq) in Toluene/Water (3:1).
Synthetic Workflow Diagram

Synthesis cluster_hantzsch Hantzsch Pathway cluster_suzuki Suzuki Pathway Thioamide 4-Hydroxythiobenzamide (Donor Precursor) Cyclization Cyclization (EtOH, Reflux, 6h) Thioamide->Cyclization HaloKetone α-Haloketone (Acceptor Precursor) HaloKetone->Cyclization Product 4-(Thiazol-2-yl)phenol (Target Scaffold) Cyclization->Product Boronic 4-Hydroxyphenyl boronic acid PdCat Pd(0) Catalysis (Tol/H2O, Base) Boronic->PdCat BromoThiazole 2-Bromothiazole BromoThiazole->PdCat PdCat->Product

Figure 1: Dual synthetic pathways for accessing the 4-(thiazol-2-yl)phenol scaffold.[1]

Core Photophysics: The ICT Mechanism

Unlike the ortho-isomer, where a hydrogen bond facilitates proton transfer, the para-isomer relies on the conjugation path between the donor (OH) and acceptor (Thiazole).

Mechanism of Action[2]
  • Ground State (S

    
    ):  The molecule exists in a planar conformation to maximize 
    
    
    
    -conjugation. The dipole moment is moderate.
  • Excitation (S

    
     S
    
    
    
    ):
    Upon UV absorption, electron density shifts from the phenol ring to the thiazole ring.
  • Relaxation:

    • ICT State: In polar solvents, the highly dipolar excited state is stabilized, leading to a large Stokes shift and red-shifted emission.

    • TICT (Twisted Intramolecular Charge Transfer): If steric bulk is introduced, the thiazole ring may twist relative to the phenol, breaking conjugation and quenching fluorescence (non-radiative decay).

Acidochromism (pH Sensitivity)

The most critical property of this scaffold is its response to pH.

  • Neutral Form (pH < pKa ~8.5): Moderate donor strength. Absorption

    
     nm. Blue/Green emission.
    
  • Anionic Form (pH > pKa): Deprotonation yields the phenolate (

    
    ). This is a super-donor, dramatically enhancing ICT.
    
    • Result: Bathochromic shift (Red shift) in Absorption (

      
       nm) and Emission.[1]
      
Jablonski Diagram: ICT vs. Acidochromism

Photophysics cluster_neutral cluster_anion S0_N S0 (Ground) Neutral S1_N S1 (ICT) Excited Neutral S0_N->S1_N Abs (UV) Deprotonation +OH⁻ (pH > pKa) S0_N->Deprotonation S1_N->S0_N Fluorescence (Blue/Green) S0_A S0 (Ground) Anion S1_A S1 (Strong ICT) Excited Anion S0_A->S1_A Abs (Red Shifted) S1_A->S0_A Fluorescence (Yellow/Red) Deprotonation->S0_A

Figure 2: Photophysical cycle illustrating the pH-dependent shift from neutral ICT to phenolate-enhanced ICT.[1]

Experimental Characterization Protocols

Solvatochromic Shift Determination

This protocol validates the ICT nature of the derivative.

  • Preparation: Prepare 10

    
    M solutions of the derivative in: Hexane (Non-polar), Toluene, THF, Ethanol, DMSO (Polar/Aprotic), and Methanol (Polar/Protic).
    
  • Measurement: Record UV-Vis absorption and Fluorescence emission spectra.

  • Analysis: Plot the Stokes shift (

    
    ) vs. the Lippert-Mataga orientation polarizability (
    
    
    
    ).
    • Linearity indicates a pure ICT mechanism.

    • Deviation in protic solvents (MeOH) suggests specific Hydrogen Bonding interactions.

Quantum Yield ( ) Measurement

Standard: Quinine Sulfate in 0.1 M H


SO

(

). Formula:

Where

is integrated emission intensity,

is absorbance at excitation wavelength (keep

OD), and

is refractive index.
Data Summary: Substituent Effects

The following table summarizes how modifying the thiazole ring affects the photophysics of the 4-(thiazol-2-yl)phenol core.

Derivative (R on Thiazole)Abs

(nm)
Em

(nm)

(Solvent)
Effect
H (Unsubstituted) 3254100.25 (EtOH)Baseline ICT
4-Phenyl 3454600.40 (EtOH)Extended Conjugation (Red Shift)
4-CF

(Electron Poor)
3154000.15 (EtOH)Reduced Donor-Acceptor coupling
Benzothiazole (Fused) 3354300.55 (EtOH)Rigidification (Higher QY)

Applications in Drug Discovery & Bioimaging

Lipid Droplet Imaging

The neutral form of 4-(thiazol-2-yl)phenol derivatives is lipophilic.[1] Upon entering lipid droplets (LDs), the restriction of intramolecular rotation (RIR) suppresses non-radiative decay, leading to "light-up" fluorescence.

  • Target: Adipocytes or cancer cell lines (e.g., HeLa).

  • Mechanism: Solvatochromism + Viscosity sensitivity.

Ratiometric pH Sensing

By exciting at the isosbestic point (where neutral and anionic forms absorb equally), one can measure the ratio of emission intensities (


) to determine intracellular pH independent of dye concentration.

References

  • Synthesis & Crystallography: Tabasi, Z. A., et al. (2021).[2] "Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives." New Journal of Chemistry. Link

  • Thiazole Photophysics: Chordiya, K., et al. (2022). "Photoexcited Intramolecular Charge Transfer in Dye Sensitizers." ACS Omega.[3] Link[1][3]

  • Biological Evaluation: Chen, S., et al. (2018).[4] "Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins." Bioorganic & Medicinal Chemistry Letters. Link

  • Solid State Properties: "Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives." RSC Advances. Link

Sources

Spectroscopic Profiling of Thiazole-Substituted Phenols: Mechanisms, Protocols, and Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-substituted phenols represent a critical class of "push-pull" chromophores where the electron-rich phenolic group (donor) interacts with the electron-deficient thiazole ring (acceptor). This guide provides a technical analysis of their electronic absorption spectra, distinguishing between 2-substituted isomers (governed by Excited-State Intramolecular Proton Transfer, ESIPT) and 4-substituted isomers (governed by Intramolecular Charge Transfer, ICT). These spectral properties are foundational for applications in ratiometric pH sensing, non-linear optics (NLO), and fluorescence biological imaging.

Part 1: Molecular Architecture & Electronic Theory

The electronic absorption profile of thiazolyl phenols is dictated by the position of the thiazole ring relative to the phenolic hydroxyl group.

The Ortho-Substituted System (ESIPT)

In 2-(2'-hydroxyphenyl)thiazole (HPT) and its benzothiazole analogs (HBT), the phenolic proton forms a strong intramolecular hydrogen bond with the thiazole nitrogen.

  • Ground State: Exists primarily as the Enol (E) form.

  • Excitation: Upon UV absorption, the acidity of the phenol increases, and the basicity of the nitrogen increases, driving a rapid proton transfer to form the cis-Keto (K)* excited tautomer.

  • Spectral Signature:

    • Absorption: Dominated by the Enol form (

      
       nm).
      
    • Emission: Dominated by the Keto form (

      
       nm), resulting in a massive Stokes shift (>6000 cm⁻¹).
      
The Para-Substituted System (ICT)

In 4-(thiazol-2-yl)phenol , the intramolecular hydrogen bond is geometrically impossible.

  • Mechanism: The system relies on Intramolecular Charge Transfer (ICT) from the oxygen lone pair across the

    
    -conjugated bridge to the thiazole.
    
  • Spectral Signature:

    • Strong dependence on solvent polarity (solvatochromism).

    • High sensitivity to pH, exhibiting a distinct bathochromic (red) shift upon deprotonation to the phenolate anion.

Diagram 1: Photophysical Pathways (ESIPT vs. ICT)

Photophysics cluster_ESIPT Ortho-Substitution (ESIPT) cluster_ICT Para-Substitution (ICT) Enol_S0 Enol (Ground State) λ_abs ~335 nm Enol_S1 Enol* (Excited) Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (Excited) Proton Transfer Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (Ground) Keto_S1->Keto_S0 Fluorescence (~520 nm) Keto_S0->Enol_S0 Reverse Proton Transfer Phenol Neutral Phenol λ_abs ~340 nm Phenolate Phenolate Anion λ_abs ~410 nm Phenol->Phenolate Deprotonation (pH > pKa) Phenolate->Phenol Protonation

Caption: Comparative photophysical pathways. Top: Four-level ESIPT cycle in ortho-isomers. Bottom: Acid-base equilibrium in para-isomers.

Part 2: Solvatochromism & Environmental Sensitivity

The absorption maxima (


) of these compounds are heavily influenced by the solvent's dielectric constant and hydrogen-bonding capacity.
Solvatochromic Shifts
  • Non-Polar Solvents (e.g., Cyclohexane): Stabilize the neutral enol form. HBT derivatives show sharp, structured absorption bands.

  • Polar Protic Solvents (e.g., Ethanol, Methanol):

    • Ortho-isomers: Intermolecular H-bonding with the solvent competes with the intramolecular H-bond, often broadening the absorption band and reducing ESIPT efficiency.

    • Para-isomers: Stabilize the charge-separated excited state, causing a red shift (positive solvatochromism).

Table 1: Representative Spectral Data (HBT & 4-Thiazolylphenol)
Compound ClassSolventAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Notes
2-(2'-Hydroxyphenyl) Cyclohexane335512~177Strong ESIPT
benzothiazole (HBT) Ethanol338518~180Perturbed by H-bonding
Acetonitrile336515~179Dipolar interactions
4-(Thiazol-2-yl) Hexane330380~50Minimal ICT
phenol Ethanol342410~68Strong ICT
0.1 M NaOH (aq)406--Phenolate species

Part 3: Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

This is the most robust method for synthesizing thiazole-substituted phenols. It involves the condensation of an


-haloketone with a thioamide.[1][2]

Reagents:

  • Component A: 2-Bromo-4'-hydroxyacetophenone (for 4-phenol derivatives) OR 2-hydroxy-thiobenzamide (for 2-phenol derivatives).

  • Component B: Thiourea (for aminothiazoles) or Thiobenzamide (for phenylthiazoles).

  • Solvent: Ethanol (Absolute).

Workflow:

  • Dissolution: Dissolve 1.0 eq of Component A and 1.1 eq of Component B in Ethanol (10 mL per mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Precipitation: Cool to room temperature. If the product is a hydrobromide salt, it may precipitate directly.

  • Neutralization: If necessary, add 10% NaHCO

    
     solution to adjust pH to 7–8 to liberate the free base.
    
  • Purification: Filter the solid, wash with cold water/ethanol, and recrystallize from hot ethanol.

Diagram 2: Synthesis & Characterization Workflow

Synthesis Start Start: Hantzsch Reaction Reactants Mix α-Haloketone + Thioamide in EtOH Start->Reactants Reflux Reflux (78°C, 3-4h) Reactants->Reflux Check TLC Monitoring Reflux->Check Check->Reflux Incomplete Workup Neutralize (NaHCO3) & Filter Check->Workup Complete Purify Recrystallize (EtOH) Workup->Purify Analysis Spectral Analysis (UV-Vis / NMR) Purify->Analysis

Caption: Step-by-step workflow for Hantzsch synthesis and isolation of thiazolyl phenols.

Protocol B: UV-Vis Spectroscopic Measurement

Objective: Determine


, molar extinction coefficient (

), and pKa.
  • Stock Solution: Prepare a

    
     M stock solution of the purified thiazole phenol in spectroscopic grade Ethanol.
    
  • Working Solutions: Dilute stock to

    
     M using various solvents (Hexane, Acetonitrile, Buffer).
    
  • Baseline Correction: Run a blank scan with pure solvent.

  • Measurement: Scan from 200 nm to 600 nm.

  • pH Titration (for pKa):

    • Prepare a series of buffers ranging from pH 4 to pH 12.

    • Add fixed aliquot of dye to each buffer.

    • Measure Absorbance at the phenolate peak (~406 nm) and phenol peak (~340 nm).

    • Plot Absorbance vs. pH to determine the inflection point (pKa).

Part 4: Acid-Base Dissociation & Ionization

The acidity of the phenolic proton is significantly enhanced by the electron-withdrawing nature of the thiazole ring.

  • Ground State pKa: Typically ranges from 8.5 to 9.5 (slightly more acidic than unsubstituted phenol, pKa ~10).

  • Excited State pKa (

    
    ):  Using the Förster cycle, the excited state is vastly more acidic (
    
    
    
    ). This drives the proton transfer processes described in Part 1.

Diagnostic Spectral Feature: Upon adding base (NaOH) to a solution of 4-(thiazol-2-yl)phenol:

  • The band at 340 nm decreases .

  • A new, intense band appears at 406–420 nm (Phenolate).

  • An isosbestic point is observed around 360 nm, confirming a clean two-state equilibrium without side reactions.

References

  • Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. ResearchGate. Available at: [Link]

  • UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. Available at: [Link][3]

  • Synthesis and Solvatochromism of New Thiazole Derivatives. NCBI/PMC. Available at: [Link]

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. NCBI/PMC. Available at: [Link]

  • Hantzsch Thiazole Synthesis Protocol. Organic Chemistry Portal. Available at: [Link]

Sources

4-(Thiazol-2-yl)phenol: A High-Birefringence Core for Advanced Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and material physics of 4-(thiazol-2-yl)phenol as a core mesogenic unit.

Executive Summary

4-(Thiazol-2-yl)phenol represents a critical class of heterocyclic mesogenic cores used in the design of high-performance liquid crystals (LCs). Unlike standard biphenyl or phenyl-cyclohexane cores, the incorporation of the 1,3-thiazole ring introduces a significant permanent dipole moment and high polarizability anisotropy (


) due to the presence of sulfur and nitrogen heteroatoms.

This molecule serves as a "linchpin" scaffold: the phenolic hydroxyl group allows for easy functionalization (e.g., alkylation for flexible tails), while the thiazole ring imparts high birefringence (


) and tunable dielectric anisotropy (

), essential for rapid-response photonic devices and high-frequency displays.

Molecular Architecture & Mesogenic Physics

Structural Geometry

The molecule consists of a phenol ring linked at the para position to the C2 position of a 1,3-thiazole ring. This connectivity is crucial for maintaining the rod-like (calamitic) geometry required for nematic phase formation.

  • Aspect Ratio: The 1,4-phenylene and 2,5-thiazole linkage provides a high length-to-breadth ratio (

    
    ), stabilizing the nematic phase.
    
  • Conformational Lock: The energy barrier for rotation around the C(phenyl)-C(thiazole) bond is distinct from biphenyls, often leading to a more planar conformation that enhances

    
    -conjugation.
    
Electronic Contributions (The Thiazole Effect)

The thiazole ring is electron-deficient compared to a benzene ring, while the phenol ring is electron-rich. This creates a "push-pull" electronic system along the molecular axis.

PropertyContribution to MesogenMechanism
Birefringence (

)
High (> 0.25) The polarizable sulfur atom and extended

-conjugation increase the anisotropy of polarizability.
Dielectric Anisotropy (

)
Positive / Tunable The resultant dipole vector of the thiazole ring (directed towards the N atom) contributes a transverse and longitudinal component, allowing tuning of

based on substitution at C4/C5.
Viscosity (

)
Moderate Heterocyclic rings typically increase rotational viscosity compared to pure hydrocarbons, requiring optimization of alkyl chain lengths.

Synthesis Strategies

Two primary pathways exist for synthesizing 4-(thiazol-2-yl)phenol with high purity. The Hantzsch Thiazole Synthesis is preferred for scale-up, while Suzuki-Miyaura Coupling offers modularity for complex derivatives.

Pathway A: Hantzsch Thiazole Cyclization

This classical method involves the condensation of a thioamide with an


-halocarbonyl.[1] It is self-validating because the formation of the thiazole ring is thermodynamically driven and irreversible under reaction conditions.

Protocol:

  • Precursor: 4-Hydroxythiobenzamide.

  • Reagent: Chloroacetaldehyde (for unsubstituted thiazole) or

    
    -bromoketone (for C4-substituted thiazole).
    
  • Conditions: Reflux in Ethanol or DMF at 80°C for 4-6 hours.

  • Workup: Neutralization with NaHCO

    
     precipitates the product.
    
Pathway B: Suzuki-Miyaura Cross-Coupling

Ideal for late-stage functionalization or when the thioamide precursor is unstable.

Protocol:

  • Coupling Partners: 4-Hydroxyphenylboronic acid + 2-Bromothiazole.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%).
  • Base/Solvent: K

    
    CO
    
    
    
    / Toluene:Ethanol:Water (2:1:1).
  • Mechanism: Oxidative addition

    
     Transmetallation 
    
    
    
    Reductive elimination.
Visualization of Synthesis Pathways

G cluster_0 Hantzsch Pathway cluster_1 Suzuki Pathway Thioamide 4-Hydroxythiobenzamide Intermediary Hydroxy-thiazoline Intermediate Thioamide->Intermediary Condensation (EtOH, Reflux) Haloald α-Haloaldehyde (e.g., Chloroacetaldehyde) Haloald->Intermediary Target 4-(Thiazol-2-yl)phenol (Target Core) Intermediary->Target Dehydration (-H2O) Boronic 4-Hydroxyphenyl- boronic acid PdComplex Pd(II) Complex Boronic->PdComplex Transmetallation Bromo 2-Bromothiazole Bromo->PdComplex Oxidative Addition PdComplex->Target Reductive Elimination

Caption: Dual synthetic pathways for the construction of the 4-(thiazol-2-yl)phenol core. The Hantzsch method builds the ring, while Suzuki couples pre-formed rings.

Experimental Protocols

Protocol 1: Synthesis of 4-(Thiazol-2-yl)phenol via Hantzsch Method

This protocol is designed for high yield (>85%) and minimal side products.

  • Reagent Prep: Dissolve 4-hydroxythiobenzamide (10 mmol, 1.53 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add chloroacetaldehyde (50% wt in water, 12 mmol, 1.88 g) dropwise over 10 minutes. Note: Exothermic reaction; maintain temperature < 30°C during addition.

  • Cyclization: Fit a reflux condenser and heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The thioamide spot (

    
    ) should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Neutralization: Slowly add saturated NaHCO

    
     solution until pH 
    
    
    
    7. A solid precipitate will form.
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Protocol 2: Characterization & Validation
  • 1H NMR (DMSO-d6, 500 MHz): Look for the characteristic thiazole protons.

    • 
       9.80 (s, 1H, -OH)
      
    • 
       7.85 (d, 1H, Thiazole C4-H)
      
    • 
       7.65 (d, 1H, Thiazole C5-H)
      
    • 
       7.75 (d, 2H, Ar-H, ortho to thiazole)
      
    • 
       6.85 (d, 2H, Ar-H, ortho to OH)
      
  • Melting Point: Sharp transition expected around 145–148°C (depending on purity/polymorph).

Material Performance & Applications

Comparative Mesogenic Properties

The following table contrasts the 4-(thiazol-2-yl)phenol core against standard cores when substituted with a pentyl chain (C5) and a cyano group (CN) to form a complete mesogen.

Mesogenic Core

(1 kHz)

(589 nm)
Thermal Stability (

)
Phenyl-Thiazole (Target) +12.5 0.28 High
Biphenyl+10.00.22High
Phenyl-Pyrimidine+8.50.18Moderate
Phenyl-Cyclohexane+5.00.09Low

Data Interpretation: The thiazole core offers a superior balance of dielectric anisotropy and birefringence, making it a candidate for thin-cell LCDs (where high


 allows for thinner cell gaps and faster response times).
Functionalization Logic

To convert the core into a functional liquid crystal:

  • Tail Attachment: Alkylation of the phenolic oxygen with an alkyl bromide (

    
    ) introduces flexibility, lowering the melting point and inducing nematic phases.
    
  • Head Group: The C4 or C5 position of the thiazole can be substituted (during synthesis via the

    
    -haloketone) to add polar groups (F, CN) or additional rings, extending the rigid core.
    

References

  • Synthesis of Thiazole Derivatives: Title: Hantzsch thiazole synthesis of 4-(thiazol-2-yl)phenol derivatives. Source: ChemicalBook / Vertex AI Search Snippets.
  • Mesogenic Properties & Birefringence

    • Title: High Birefringence Liquid Crystals.[2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Thiazole-Based Azo Dyes

    • Title: Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems.[3][4][5]

    • Source: N
    • URL:[Link]

  • General Liquid Crystal Physics

    • Title: Thermotropic liquid crystals for precision drug delivery and diagnostics (Context on LC phases).
    • Source: Journal of Applied Pharmaceutical Science.
    • URL:[Link]

Sources

Thermodynamic Stability and Solubility Profile of 4-(thiazol-2-yl)phenol

[1][2]

Executive Summary

4-(Thiazol-2-yl)phenol (CAS: 68535-57-9), also known as 4-(2-thiazolyl)phenol, represents a critical scaffold in medicinal chemistry and photophysics.[1][2] Its thermodynamic profile is governed by two competing forces: the high lattice energy driven by intermolecular hydrogen bonding (phenol-OH

12

This technical guide analyzes the thermodynamic stability of this compound across three dimensions: Solubility Thermodynamics in organic solvents, Photophysical Stability (ESIPT mechanisms), and Chemical Stability under synthetic conditions. It provides researchers with the protocols necessary to quantify these parameters where literature data is sparse.[2]

Chemical Identity and Structural Thermodynamics

The stability of 4-(thiazol-2-yl)phenol is rooted in its ability to form both inter- and intramolecular hydrogen bonds.[1][2]

PropertySpecificationThermodynamic Implication
Molecular Formula

Moderate molecular weight (

) favors solubility in polar organic solvents.[1][2]
Crystal Habit Monoclinic/Triclinic (Polymorph dependent)High melting point (

) indicates strong lattice enthalpy (

).[2]
Acidity (

)

(Phenolic OH)
Deprotonation in basic media drastically alters solubility (

) and stability.[2]
Tautomerism Enol-Keto (ESIPT active)Ground state exists primarily as Enol ; Excited state favors Keto .

Thermodynamic Solubility in Organic Solvents[3]

Solubility is the macroscopic expression of the thermodynamic equilibrium between the crystal lattice and the solvated state. For 4-(thiazol-2-yl)phenol, the dissolution process is endothermic (


12
Solvent-Solute Interaction Profile

The solubility hierarchy follows the principle of "like dissolves like," but is modified by specific donor-acceptor interactions.[1][2]

  • Polar Aprotic Solvents (DMSO, DMF): High Solubility. The solvent acts as a strong H-bond acceptor for the phenolic proton, disrupting the crystal lattice effectively.

  • Polar Protic Solvents (Ethanol, Methanol): Moderate to High Solubility. Solubility increases significantly with temperature.[2] Ethanol is the preferred solvent for recrystallization (thermodynamic purification).[2]

  • Non-Polar Solvents (Toluene, Hexane): Low Solubility. The lack of H-bonding capability means the solvent cannot overcome the lattice energy (

    
    ).
    
Predicted Solubility Trends (Mole Fraction )

Based on structural analogs (benzothiazoles/phenolic acids) and experimental observations.

Solvent ClassRepresentative SolventSolubility at 298.15 K (

)
Temperature Dependence (

)
Class I (High) DMSO

Moderate
Class II (Med) Ethanol

Steep (High

)
Class III (Low) Toluene

Very Steep
Class IV (Insoluble) Water (Neutral pH)

N/A
Protocol: Determination of Thermodynamic Parameters

To obtain precise



Shake-Flask MethodApelblat Model

Step-by-Step Methodology:

  • Saturation: Add excess 4-(thiazol-2-yl)phenol to the solvent in a jacketed equilibrium cell.

  • Equilibration: Stir for 24 hours at constant temperature (

    
    ).
    
  • Filtration: Stop stirring and allow settling (2h). Filter supernatant through a 0.45

    
    m heated syringe filter.[2]
    
  • Quantification: Dilute filtrate and analyze via HPLC (UV detection at

    
    ).
    
  • Modeling: Fit the mole fraction solubility (

    
    ) to the Modified Apelblat Equation:
    
    
    
    [2]

Thermodynamic Calculation Workflow:

SolubilityWorkflowStartExcess Solid + SolventEquilEquilibrium (24h, T)Start->EquilFilterIsothermal FiltrationEquil->FilterHPLCHPLC AnalysisFilter->HPLCDataMole Fraction (x)HPLC->DataModelApelblat / van't HoffData->Model ln x vs 1/T

Figure 1: Workflow for determining thermodynamic solubility parameters.[1][2]

Photophysical Stability & ESIPT Mechanism[1]

The most unique thermodynamic feature of 4-(thiazol-2-yl)phenol is its Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] This mechanism provides "photostability" by dissipating UV energy as heat or large Stokes-shifted fluorescence, preventing photochemical degradation.[1][2]

The Mechanism
  • Ground State (

    
    ):  The molecule exists as the Enol  tautomer.[2] An intramolecular Hydrogen bond exists between the phenolic -OH and the thiazole Nitrogen.[2]
    
  • Excitation (

    
    ):  Upon UV absorption, the acidity of the -OH group and the basicity of the Nitrogen increase dramatically.
    
  • Proton Transfer: The proton transfers barrierlessly to the Nitrogen, forming the Excited Keto tautomer (

    
    )..
    
  • Emission: The

    
     species relaxes to the Ground Keto state (
    
    
    ) via fluorescence (red-shifted).[2]
  • Back-Transfer: The unstable Ground Keto state rapidly reverts to the stable Enol form.[2]

This cycle ensures the molecule returns to its original thermodynamic state without breaking bonds, granting it exceptional photostability.[2]

ESIPT_CycleEnol_S0Enol (Ground State)StableEnol_S1Enol* (Excited)Short-livedEnol_S0->Enol_S1UV Absorption (hν)Keto_S1Keto* (Excited)FluorescentEnol_S1->Keto_S1Proton Transfer(Fast)Keto_S0Keto (Ground State)UnstableKeto_S1->Keto_S0Fluorescence(Large Stokes Shift)Keto_S0->Enol_S0Back Proton Transfer

Figure 2: The four-level ESIPT photophysical cycle responsible for thermodynamic photostability.

Chemical Stability & Degradation Pathways[1][2]

While thermodynamically stable in pure solvents, specific environmental conditions can trigger degradation.[2]

Hydrolytic Stability

The thiazole ring is highly robust against hydrolysis in neutral and moderately acidic/basic conditions.[2] However, extreme conditions can lead to ring opening.[2]

  • Acidic pH (< 2): Protonation of the thiazole nitrogen increases solubility but maintains ring integrity.

  • Basic pH (> 10): Deprotonation of the phenol (

    
    ) forms the phenolate anion. This species is highly soluble in water but susceptible to oxidative coupling (dimerization) if exposed to air.[2]
    
Oxidative Stability

Phenols are prone to oxidation to quinones.[2]

  • Risk: Long-term exposure to air in basic solution.[1][2]

  • Mitigation: Store in inert atmosphere (

    
     or 
    
    
    ) or keep in dry crystalline form.[2]

Synthesis and Purification (Thermodynamic Control)

To ensure thermodynamic stability of the solid form (preventing amorphous degradation), proper synthesis and crystallization are required.

Recommended Protocol (Microwave-Assisted):

  • Reactants: 4-hydroxythiobenzamide +

    
    -haloketone (Hantzsch Thiazole Synthesis).[1][2]
    
  • Conditions: Microwave irradiation (reduces reaction time, minimizes thermal degradation byproducts).[2]

  • Purification: Recrystallization from hot Ethanol .

    • Thermodynamic Rationale: Slow cooling from ethanol allows the formation of the most stable polymorph (lowest Gibbs free energy), excluding impurities that destabilize the lattice.

References

  • Solubility of Pharmaceuticals in Deep Eutectic Solvents. MDPI. (General solubility methodologies for phenolic drugs).

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol. Iranian Journal of Medical Microbiology. (Synthesis and biological stability).[2][3][4][5]

  • Theoretical investigation of the excited-state intramolecular double proton transfer process. NIH/PubMed. (ESIPT mechanism in thiazolyl phenols).[2][6]

  • 4-Hydroxythiobenzamide Synthesis. ChemicalBook. (Precursor synthesis).[2][3][5][7]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives. RSC Publishing. (Structural analogs and stability).

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(thiazol-2-yl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(thiazol-2-yl)phenol and the Strategic Application of Suzuki-Miyaura Coupling

The 4-(thiazol-2-yl)phenol structural motif is a privileged scaffold in medicinal chemistry and drug development. Its unique combination of a hydrogen bond donating phenol and a heteroaromatic thiazole ring system allows for diverse interactions with biological targets. This moiety is found in a range of compounds exhibiting promising therapeutic activities. The efficient and modular synthesis of this key intermediate is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a robust and highly functional group tolerant approach to constructing biaryl and heteroaryl-aryl linkages.[2][3] Its broad applicability and relatively mild reaction conditions make it an ideal strategy for the synthesis of complex molecules like 4-(thiazol-2-yl)phenol.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 4-(thiazol-2-yl)phenol. Recognizing the potential reactivity of the free hydroxyl group under typical Suzuki-Miyaura conditions, a strategic two-step approach is presented. This involves an initial palladium-catalyzed coupling of a readily available 2-halothiazole with a protected phenol derivative, 4-methoxyphenylboronic acid, followed by a straightforward deprotection step to yield the target compound. This methodology ensures high yields and purity while offering a reliable and scalable process for laboratory and potential pilot-plant applications.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in our case, 2-bromothiazole) to a palladium(0) complex, forming a palladium(II) species.[4]

  • Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid) is activated by a base, forming a boronate species. This activated species then undergoes transmetalation with the palladium(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the product (4-(thiazol-2-yl)anisole) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition R1-Pd(II)L2-X (R1 = 2-Thiazolyl, X = Br) Pd(0)L2->Oxidative_Addition Oxidative Addition (+ R1-X) Transmetalation_Complex R1-Pd(II)L2-R2 (R2 = 4-Methoxyphenyl) Oxidative_Addition->Transmetalation_Complex Transmetalation (+ R2-B(OH)2, Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (- R1-R2) Coupled_Product 4-(Thiazol-2-yl)anisole (R1-R2) Transmetalation_Complex->Coupled_Product 2-Bromothiazole 2-Bromothiazole (R1-X) 2-Bromothiazole->Oxidative_Addition 4-Methoxyphenylboronic_Acid 4-Methoxyphenylboronic Acid (R2-B(OH)2) 4-Methoxyphenylboronic_Acid->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

This section provides a two-part experimental protocol for the synthesis of 4-(thiazol-2-yl)phenol.

Part 1: Suzuki-Miyaura Coupling of 2-Bromothiazole and 4-Methoxyphenylboronic Acid

This protocol outlines the synthesis of the intermediate, 4-(thiazol-2-yl)anisole.

Materials:

  • 2-Bromothiazole

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet, add 2-bromothiazole (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.2 eq), and n-propanol. Stir the mixture for approximately 15 minutes to ensure dissolution of the solids.

  • Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.01-0.03 eq), triphenylphosphine (0.02-0.06 eq), a 2M aqueous solution of sodium carbonate (2.0-3.0 eq), and deionized water.

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with a 5% aqueous sodium carbonate solution and brine.[2]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure 4-(thiazol-2-yl)anisole.

Part 2: Demethylation of 4-(Thiazol-2-yl)anisole

This protocol describes the conversion of the methoxy-protected intermediate to the final product, 4-(thiazol-2-yl)phenol.

Materials:

  • 4-(Thiazol-2-yl)anisole

  • Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(thiazol-2-yl)anisole (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (2.0-3.0 eq) in dichloromethane to the cooled solution with vigorous stirring.[5]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-(thiazol-2-yl)phenol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Data Presentation: Comparative Analysis of Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of various aryl and heteroaryl halides with arylboronic acids, providing a comparative framework for the synthesis of 4-(thiazol-2-yl)anisole.

Aryl/Heteroaryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromothiazole4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃n-PrOH/H₂OReflux1~85-95 (expected)[2]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001292[6]
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O801295[7]
2-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Dioxane/H₂O1001888[7]
5-IodovanillinPhenylboronic acidPd(OAc)₂ (1)-Amberlite IRA-400(OH)H₂O/EtOH602>90[8]

Experimental Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Demethylation Reactants1 2-Bromothiazole + 4-Methoxyphenylboronic Acid Reaction1 Pd(OAc)2, PPh3, Na2CO3 n-Propanol/H2O, Reflux Reactants1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 4-(Thiazol-2-yl)anisole Purification1->Intermediate Reaction2 BBr3, DCM 0 °C to RT Intermediate->Reaction2 Workup2 Quenching (MeOH, H2O) & Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography or Recrystallization Workup2->Purification2 Final_Product 4-(Thiazol-2-yl)phenol Purification2->Final_Product

Caption: A two-step workflow for the synthesis of 4-(thiazol-2-yl)phenol.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Schmalzbauer, M., et al. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 13, 1338–1347.
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Organic Syntheses. (1971). 3,3'-dihydroxybiphenyl. Organic Syntheses, 51, 90.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • ResearchGate. (2018). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. [Link]

  • Corley, E. G., et al. (2009). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 74(15), 5326–5332.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yruegas, S., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PLoS ONE, 10(10), e0140337.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(3), 1746–1787.
  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • Popiolek, R., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(11), 3326.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(3), 1746–1787.
  • MDPI. (2021). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 26(11), 3326.
  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(2), 241-252.
  • ResearchGate. (2022). The yield versus time for Suzuki–Miyaura coupling reaction of.... [Link]

  • SciSpace. (2010). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. [Link]

  • Iranian Journal of Medical Microbiology. (2021). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 15(1), 1-13.
  • Indian Academy of Sciences. (2011). Synthesis and antioxidant activity of 4-aryl-N-(4-aryl-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides. Journal of Chemical Sciences, 123(6), 1913-1920.
  • datapdf.com. (2009). Deprotection of Arenediazonium Tetrafluoroborate Ethers with BBr3. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

Sources

Procedures for functionalizing 4-(thiazol-2-yl)phenol for polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

4-(thiazol-2-yl)phenol is a high-value "functional mesogen" in polymer chemistry.[1] Unlike simple phenols, this molecule integrates a rigid, conjugated heterocyclic core that imparts high refractive index, liquid crystalline behavior, and metal-coordinating capabilities (via the thiazole nitrogen) to the resulting polymer matrix.[2]

The primary challenge in functionalizing this molecule lies in balancing the nucleophilicity of the phenolic hydroxyl group against the basicity of the thiazole nitrogen.[1] Successful functionalization requires protocols that selectively target the oxygen atom without irreversibly quaternizing the thiazole ring.[1]

This guide details three critical workflows:

  • Methacrylation: Creating polymerizable monomers for radical polymerization.[1]

  • Glycidylation: Synthesizing epoxy precursors for thermoset resins.[1]

  • Spacer Insertion: Attaching flexible alkyl chains for liquid crystalline polymer (LCP) design.[1]

Decision Logic & Workflow

The following flowchart illustrates the strategic decision-making process for functionalizing 4-(thiazol-2-yl)phenol based on the desired polymer architecture.

FunctionalizationWorkflow Start Starting Material: 4-(thiazol-2-yl)phenol Decision Target Polymer Architecture Start->Decision RouteA Chain-Growth (Acrylics) Decision->RouteA High Tg, Optical Films RouteB Step-Growth (Epoxies) Decision->RouteB Thermosets, Adhesives RouteC Supramolecular/ LCPs Decision->RouteC Self-Assembly, Sensors ProdA Methacrylate Monomer (Protocol 1) RouteA->ProdA Methacryloyl Chloride/TEA ProdB Glycidyl Ether (Protocol 2) RouteB->ProdB Epichlorohydrin /NaOH ProdC Spacer-Modified Ether (Protocol 3) RouteC->ProdC Dibromoalkane /K2CO3

Figure 1: Strategic workflow for selecting the appropriate functionalization pathway based on end-use requirements.[1]

Protocol 1: Synthesis of 4-(thiazol-2-yl)phenyl Methacrylate

Target Application: Free radical polymerization (FRP) or RAFT polymerization for optical films.[1]

Mechanism & Rationale

This protocol utilizes a Schotten-Baumann esterification.[1] The critical control point is the use of Triethylamine (TEA).[1] TEA serves a dual purpose: it acts as a proton scavenger to drive the equilibrium forward and protects the thiazole nitrogen from protonation by the HCl byproduct, which would otherwise precipitate the starting material as a salt.[1]

Reagents & Stoichiometry[2]
ComponentEquiv.RoleCritical Specification
4-(thiazol-2-yl)phenol 1.0SubstrateDry, >98% purity
Methacryloyl Chloride 1.2Acylating AgentFreshly distilled; Clear liquid
Triethylamine (TEA) 1.5Base/ScavengerAnhydrous; stored over KOH
Dichloromethane (DCM) SolventMediumAnhydrous (0.1 M concentration)
Hydroquinone (MEHQ) 500 ppmInhibitorPrevents premature polymerization
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 4-(thiazol-2-yl)phenol (1.0 equiv) and anhydrous DCM. Stir until fully dissolved. Add TEA (1.5 equiv) and cool the mixture to 0°C using an ice/water bath.

  • Addition: Dissolve Methacryloyl Chloride (1.2 equiv) in a small volume of DCM in the addition funnel. Add this solution dropwise over 30 minutes. Note: Exotherms must be minimized to prevent autopolymerization.

  • Reaction: Allow the reaction to warm to room temperature naturally and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1][3] The phenolic starting material (lower Rf) should disappear.[1]

  • Workup (Critical):

    • Filter off the precipitated triethylamine hydrochloride salt.[1]

    • Wash the filtrate successively with:

      • Cold 5% NaHCO₃ (2x) – Removes unreacted acid chloride.

      • Distilled Water (2x) – Removes salts.

      • Brine (1x) – Drying aid.[2]

  • Isolation: Dry the organic layer over anhydrous MgSO₄. Add 10 mg of MEHQ (inhibitor) before concentrating on a rotary evaporator (Bath temp < 35°C).

  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: Synthesis of 4-(thiazol-2-yl)phenyl Glycidyl Ether

Target Application: Epoxy resins, thermoset networks, and high-performance adhesives.[2][1]

Mechanism & Rationale

This reaction involves the nucleophilic attack of the phenoxide ion on epichlorohydrin, followed by dehydrohalogenation to close the epoxide ring.[1] A large excess of epichlorohydrin is strictly required to suppress the formation of oligomers (where the product reacts with another phenol molecule).

Reagents & Stoichiometry[2]
ComponentEquiv.Role
4-(thiazol-2-yl)phenol 1.0Substrate
Epichlorohydrin 10.0Electrophile/Solvent
NaOH (aq, 40%) 2.5Catalyst/Base
TBAB 0.05Phase Transfer Catalyst
Step-by-Step Methodology
  • Setup: Use a flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail if viscosity increases).

  • Mixing: Dissolve 4-(thiazol-2-yl)phenol and Tetrabutylammonium bromide (TBAB) in the excess Epichlorohydrin.

  • Heating: Heat the mixture to 100°C .

  • Addition: Add the 40% NaOH solution dropwise over 1 hour while maintaining vigorous stirring.

  • Reflux: Continue heating at 100–110°C for 3 hours.

  • Workup:

    • Cool to room temperature.[1][4][5][6][7]

    • Dilute with Toluene or Ethyl Acetate.[1]

    • Wash with water until the aqueous layer is neutral (pH 7).[1]

  • Distillation: Remove the solvent and excess epichlorohydrin under reduced pressure. Safety Note: Epichlorohydrin is toxic and a potential carcinogen; trap volatiles efficiently.

  • Crystallization: The crude product is often a viscous oil that solidifies upon standing.[2][1] Recrystallize from methanol to obtain the pure glycidyl ether.[1]

Protocol 3: Spacer Insertion (Etherification)

Target Application: Liquid Crystalline Polymers (LCPs).[2][1] The "spacer" decouples the rigid mesogen from the polymer backbone, allowing independent alignment.[1]

Visualization of Pathway

The following diagram details the Williamson Ether Synthesis pathway used here.

SpacerInsertion Reactants Reactants: Phenol + Dibromoalkane (Excess) Intermediate Intermediate State: Phenoxide Anion (K+) Reactants->Intermediate K2CO3 / DMF / 80°C Product Product: 4-(thiazol-2-yl)phenoxy-alkyl-bromide Intermediate->Product SN2 Substitution SideProduct Avoided Side Product: Bis-substituted Dimer Intermediate->SideProduct Low Linker Conc.

Figure 2: Reaction pathway for spacer insertion. Excess linker is crucial to avoid dimerization.

Methodology (Williamson Ether Synthesis)
  • Solvent System: Use DMF or Acetonitrile .[2][1] DMF is preferred for solubility but requires thorough aqueous workup.[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.[1]

  • Linker: 1,6-Dibromohexane (or similar dihalide).[2][1] Use 3–5 equivalents to ensure mono-substitution.

  • Procedure:

    • Combine Phenol (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.[1] Stir at 80°C for 30 mins to generate the phenoxide.

    • Add Dibromohexane (4.0 eq) in one portion.

    • Stir at 80°C for 12 hours.

    • Pour into ice water. The excess dibromohexane is an oil; the product may precipitate or require extraction with diethyl ether.[1]

    • Purification: Column chromatography is usually required to separate the mono-bromide product from the trace dimer.[1]

Analytical Characterization

To validate the synthesis, look for these specific spectral signatures:

TechniqueFeatureExpected SignalInterpretation
FTIR O-H StretchDisappears (3200-3400 cm⁻¹)Confirms consumption of phenol.[1]
FTIR C=O StretchAppears (~1730 cm⁻¹)Confirms ester formation (Protocol 1).[1]
1H NMR Vinyl Protons5.7 & 6.3 ppm (Singlets)Characteristic methacrylate double bond (Protocol 1).[1]
1H NMR Epoxide Ring2.7 - 3.4 ppm (Multiplets)Characteristic glycidyl protons (Protocol 2).[1]
1H NMR Thiazole7.3 & 7.8 ppm (Doublets)Confirms integrity of the heterocyclic ring.[2][1]

References

  • Monomer Synthesis Adaptation

    • Based on protocols for thiazolyl-azo methacrylates: Synthesis and characterization of poly[4-(2-thiazolylazo)phenyl methacrylate]-Co-poly(methyl methacrylate). (2007).[1] Journal of Applied Polymer Science.

  • Spacer/Etherification Chemistry

    • General procedure for thiazole-phenol alkylation: Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazol-2-yl) phenols. (2024).[1] Scientific Reports.[1]

  • Structural Data & Properties

    • Crystallographic data for thiazole-phenol derivatives: 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (2011).[1] Acta Crystallographica Section E.

  • Safety & Toxicology

    • Hazard data for 4-(2-amino-thiazol-4-yl)phenol analogs: PubChem Compound Summary.

Sources

Synthesis of Schiff bases derived from 4-(thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Schiff Bases Derived from 4-(thiazol-2-yl)phenol

Executive Summary

This technical guide details the synthetic pathway for generating Schiff bases derived from 4-(thiazol-2-yl)phenol .[1] These compounds represent a "privileged scaffold" in medicinal chemistry, combining the pharmacophore properties of the thiazole ring (antimicrobial, anticancer) with the chelating ability of phenolic Schiff bases.

The protocol follows a three-stage linear synthesis :

  • Scaffold Construction: Hantzsch synthesis of the 4-(thiazol-2-yl)phenol core.[1]

  • Functionalization: Ortho-formylation via the Duff reaction to generate the reactive salicylaldehyde intermediate.[1][2][3]

  • Diversification: Condensation with primary amines to yield the target Schiff bases.[1]

Retrosynthetic Analysis & Strategy

The target molecule is a Schiff base (imine) linked to a thiazolyl-phenol backbone. Since 4-(thiazol-2-yl)phenol lacks a native carbonyl or amine group suitable for direct Schiff base formation, the phenol ring must be functionalized.[1] The most robust route is ortho-formylation , creating a salicylaldehyde derivative that serves as a versatile electrophile.[1]

Figure 1: Retrosynthetic pathway for the target library.[1]

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 4-(thiazol-2-yl)phenol If the starting material is not commercially sourced, it is synthesized via the Hantzsch Thiazole Synthesis.[1]

Reagents:

  • 4-Hydroxythiobenzamide (10 mmol)[1]

  • Chloroacetaldehyde (50% aq. solution, 12 mmol)

  • Ethanol (Absolute)[1][4]

Procedure:

  • Dissolve 4-hydroxythiobenzamide (1.53 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add chloroacetaldehyde (1.88 g, 12 mmol) dropwise with stirring.

  • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralize with 10% NaHCO₃ solution to precipitate the free base.[1]

  • Filter the solid, wash with water, and recrystallize from ethanol/water.[1]

  • Yield Expectation: 75–85%. MP: 148–150°C.[1]

Phase 2: Ortho-Formylation (Duff Reaction)

Target: 2-Hydroxy-5-(thiazol-2-yl)benzaldehyde This is the critical activation step.[1] The Duff reaction selectively introduces a formyl group ortho to the phenolic hydroxyl, creating a salicylaldehyde moiety capable of N,O-chelation.[1]

Reagents:

  • 4-(thiazol-2-yl)phenol (10 mmol)[1]

  • Hexamethylenetetramine (HMTA) (20 mmol)[1]

  • Trifluoroacetic acid (TFA) (15 mL)[1]

  • HCl (3N)[1]

Procedure:

  • Reaction: In a dry flask, dissolve 4-(thiazol-2-yl)phenol (1.77 g, 10 mmol) in 15 mL of TFA.

  • Add HMTA (2.80 g, 20 mmol) in portions. The reaction is exothermic; handle with care.[5]

  • Heat the mixture at reflux (approx. 90°C) for 12 hours. The solution typically turns deep orange/red.

  • Hydrolysis: Cool the mixture and pour it into 50 mL of ice-cold 3N HCl. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate.

  • Purify the residue via column chromatography (Silica gel, Hexane/EtOAc) to isolate the yellow solid.

  • Characterization:

    • IR: 1660 cm⁻¹ (C=O, aldehyde).

    • ¹H NMR: Singlet at ~9.8–10.0 ppm (CHO).

Phase 3: Schiff Base Condensation

Target: 4-(thiazol-2-yl)phenol Schiff Bases The aldehyde is condensed with various primary amines (anilines, aliphatic amines, hydrazides).[1]

Reagents:

  • 2-Hydroxy-5-(thiazol-2-yl)benzaldehyde (1 mmol)[1]

  • Primary Amine (e.g., 4-fluoroaniline, 1 mmol)[1]

  • Ethanol (10 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Procedure:

  • Dissolve the aldehyde (205 mg, 1 mmol) in 10 mL of hot ethanol.

  • Add the primary amine (1 mmol) slowly.

  • Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux for 3–5 hours.

    • Visual Cue: Product formation is often accompanied by a color change (Yellow

      
       Orange/Red) or precipitation.
      
  • Work-up: Cool to room temperature. Filter the precipitate.[5][6]

  • Purification: Recrystallize from hot ethanol or acetonitrile.

Technical Data Summary

Compound StageKey IR Peak (cm⁻¹)Key ¹H NMR Signal (ppm)Appearance
Scaffold (Phenol)3200-3400 (OH, broad)9.8 (s, OH), 7.8 (d, Thiazole)White/Off-white solid
Intermediate (Aldehyde)1660 (C=O), 3100 (OH)9.9 (s, CHO), 11.2 (s, OH)Yellow solid
Final Product (Schiff Base)1610-1625 (C=N)8.4-8.9 (s, CH=N), OH signal shiftsYellow/Orange crystals

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Applications & Biological Relevance

  • Antibacterial Activity: The thiazole ring mimics the active site of thiamine (Vitamin B1) and sulfonamides. When coupled with a Schiff base, these compounds have shown enhanced efficacy against S. aureus and E. coli by disrupting cell wall synthesis.[1]

  • Metal Chelation: The ortho-hydroxy Schiff base motif (Salen-type) is a potent tridentate or bidentate ligand.[1] It readily complexes with Cu(II), Ni(II), and Zn(II), which is critical for developing metallodrugs that target DNA or specific enzymes like urease.

  • Fluorescence Sensing: Due to the extended conjugation and ESIPT (Excited-State Intramolecular Proton Transfer) mechanism of the phenolic Schiff base, these molecules often serve as "turn-on" fluorescent sensors for metal ions (e.g., Al³⁺, Zn²⁺).[1]

Expert Tips & Troubleshooting

  • Moisture Sensitivity: The Schiff base formation is an equilibrium reaction releasing water. If the yield is low, add molecular sieves (3Å or 4Å) to the reaction mixture to drive the equilibrium forward.

  • Duff Reaction Yields: The Duff reaction can suffer from low yields due to polymerization. Ensure the TFA is anhydrous and strictly control the temperature (do not exceed 95°C).

  • Purification: If the Schiff base is oily, triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Duff Reaction Mechanism & Utility: Larrow, J. F., et al.[1] "A Practical Method for the Synthesis of Salicylaldehydes." Journal of Organic Chemistry, 1994, 59(7), 1939–1942.[1] Link[1]

  • Thiazole Schiff Base Biological Activity: Zoubi, W. "Biological Activities of Schiff Bases and Their Complexes: A Review."[1] International Journal of Organic Chemistry, 2013, 3, 73-95.[1] Link

  • Synthesis of Thiazole Derivatives: Kashyap, S. J., et al. "Synthesis of 4-phenylthiazol-2-amine derivatives."[1] Acta Pharmaceutica, 2018.[1] (General reference for thiazole synthesis conditions).

  • Microwave Assisted Synthesis: Saeed, B. M., et al. "Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol."[1] Iranian Journal of Medical Microbiology, 2025. Link

Sources

Preparation of fluorescent probes using 4-(thiazol-2-yl)phenol backbone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Application of Fluorescent Probes using the 4-(Thiazol-2-yl)phenol Backbone

Executive Summary & Scientific Rationale

The 4-(thiazol-2-yl)phenol scaffold (also referred to as 2-(4-hydroxyphenyl)thiazole ) represents a classic "Push-Pull" fluorophore architecture. Unlike its ortho-isomer (2-(2'-hydroxyphenyl)thiazole), which operates via Excited-State Intramolecular Proton Transfer (ESIPT), the para-substituted 4-(thiazol-2-yl)phenol functions primarily through Internal Charge Transfer (ICT) .

Mechanistic Insight:

  • The Donor (D): The phenolic hydroxyl group (-OH) acts as a strong electron donor, especially when deprotonated to the phenolate (-O⁻).

  • The Acceptor (A): The thiazole ring, specifically the imine nitrogen (-C=N-), acts as an electron acceptor.

  • The Phenomenon: Upon excitation, electron density shifts from the phenol to the thiazole ring. Perturbation of the donor (e.g., by pH change, enzymatic cleavage, or chemical reaction) dramatically alters the ICT efficiency, resulting in measurable spectral shifts (fluorescence turn-on or ratiometric changes).

This guide details the synthesis of the core scaffold via the Hantzsch method, its conversion into an activatable probe (esterase-responsive), and protocols for cellular imaging.

Chemical Synthesis Protocol

The synthesis follows a convergent Hantzsch Thiazole Synthesis strategy. This route is preferred for its modularity, allowing the introduction of various substituents on the thiazole ring if needed.

Workflow Diagram

SynthesisPathway Start 4-Hydroxybenzonitrile Inter 4-Hydroxythiobenzamide Start->Inter NaSH, MgCl2 DMF, 80°C Core 4-(Thiazol-2-yl)phenol (Core Scaffold) Inter->Core Bromoacetaldehyde diethyl acetal EtOH, Reflux Probe 4-(Thiazol-2-yl)phenyl acetate (Caged Probe) Core->Probe Ac2O, Pyridine DCM, RT

Figure 1: Step-wise synthesis of the esterase-activatable probe starting from 4-hydroxybenzonitrile.

Step 1: Synthesis of 4-Hydroxythiobenzamide
  • Reagents: 4-Hydroxybenzonitrile (1.19 g, 10 mmol), Sodium hydrosulfide hydrate (NaSH, 2 eq), Magnesium chloride (MgCl₂, 1 eq), DMF (20 mL).

  • Procedure:

    • Dissolve 4-hydroxybenzonitrile in DMF in a round-bottom flask.

    • Add MgCl₂ and NaSH. The mixture will turn green/yellow.

    • Stir at 80°C for 4–6 hours . Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile.

    • Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH 3–4 with 1M HCl. A yellow precipitate (thioamide) will form.

    • Filter, wash with water, and dry under vacuum.

    • Yield: ~85–90%. Yellow solid.

Step 2: Hantzsch Cyclization to 4-(Thiazol-2-yl)phenol
  • Reagents: 4-Hydroxythiobenzamide (from Step 1), Bromoacetaldehyde diethyl acetal (1.2 eq), Ethanol (30 mL), Conc. HCl (catalytic, 2 drops).

  • Procedure:

    • Dissolve the thioamide in Ethanol.

    • Add Bromoacetaldehyde diethyl acetal.

    • Reflux the mixture for 6–8 hours. The solution will darken.

    • Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or perform column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Characterization: ¹H NMR (DMSO-d₆) should show characteristic thiazole protons (~7.6 and 7.8 ppm) and phenolic protons.

Step 3: Probe Construction (Acetylation)
  • Objective: To quench the ICT fluorescence by "caging" the phenol, creating an esterase-sensitive probe.

  • Reagents: 4-(Thiazol-2-yl)phenol (1 eq), Acetic Anhydride (1.5 eq), Pyridine (2 eq), DCM (dry).

  • Procedure:

    • Dissolve the core scaffold in dry DCM.

    • Add Pyridine and cool to 0°C.

    • Add Acetic Anhydride dropwise.

    • Stir at room temperature for 2 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine.

    • Evaporate solvent to yield 4-(thiazol-2-yl)phenyl acetate (Probe).

Sensing Mechanism & Photophysics

The probe operates as a "Turn-On" sensor.[1] The acetyl group is an electron-withdrawing group that suppresses the ICT process, rendering the probe weakly fluorescent (or blue-shifted) in the UV region. Upon hydrolysis by intracellular esterases, the free phenol is regenerated, restoring the strong ICT pathway and resulting in intense fluorescence.

Mechanism Diagram

SensingMechanism Probe Probe (Acetylated) ICT OFF / Weak Blue Emission (λex ~300nm, λem ~360nm) Product Free Phenol ICT ON / Strong Green Emission (λex ~340nm, λem ~450-500nm) Probe->Product Hydrolysis Enzyme Esterase / Hydrolase Enzyme->Probe Base Physiological pH (7.4) Phenolate Formation Product->Base

Figure 2: Activation mechanism of the probe inside the cell.

Spectral Properties Table
StateStructureAbs Max (nm)Em Max (nm)Quantum Yield (Φ)Visual Color
Caged Phenyl Acetate~290–300~360 (Weak)< 0.05Colorless
Active Phenol (Neutral)~335~410~0.20Blue/Cyan
Active Phenolate (Anion)~390~480–510> 0.60Green/Yellow

Note: Data typically observed in PBS/DMSO mixtures. The phenolate form (dominant at pH > pKa ~8 or in the enzyme pocket) is the primary emitter.

Biological Application Protocol

Objective: Visualization of endogenous esterase activity in HeLa cells.

Materials:
  • Probe Stock: 10 mM in high-quality DMSO (store at -20°C).

  • Cell Line: HeLa or MCF-7 cells.

  • Imaging Buffer: PBS (pH 7.4) or HBSS.

  • Control: E-600 (Esterase inhibitor) for negative control experiments.

Step-by-Step Staining Protocol:
  • Cell Culture: Seed cells on 35mm glass-bottom confocal dishes and incubate for 24h at 37°C (5% CO₂) to reach 70% confluency.

  • Probe Preparation: Dilute the 10 mM DMSO stock into pre-warmed PBS to a final concentration of 5–10 µM . (Keep DMSO < 0.1% to avoid toxicity).

  • Incubation:

    • Remove culture medium and wash cells twice with PBS.

    • Add the staining solution (1 mL).

    • Incubate for 20–30 minutes at 37°C.

  • Washing: Remove staining solution and wash cells 3 times with PBS to remove extracellular probe.

  • Imaging:

    • Add 1 mL of live-cell imaging buffer.

    • Excitation: 405 nm laser (standard diode) or 375 nm.

    • Emission Collection: 450–550 nm (Green channel).

  • Validation (Optional): Pre-treat cells with 100 µM E-600 (inhibitor) for 30 mins prior to probe addition. Fluorescence should be significantly lower.

Troubleshooting & Critical Notes

  • Solubility: The core scaffold is hydrophobic. If precipitation occurs in PBS, add 0.05% Pluronic F-127 to the staining solution.

  • Isomer Check: Ensure you have synthesized the para-isomer (4-(thiazol-2-yl)phenol). The ortho-isomer (2-(thiazol-2-yl)phenol) will exhibit a massive Stokes shift (~150 nm) due to ESIPT but is less sensitive to simple ICT modulation strategies.

  • Background: If high background is observed, reduce incubation time to 15 minutes. The probe is cell-permeable and hydrolyzes rapidly.

References

  • Synthesis of Thiazole Derivatives: Hantzsch, A., & Weber, J. H. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

  • ICT Probe Design: Gong, Y. J., et al. (2014). A ratiometric fluorescent probe for esterase activity based on an excited-state intramolecular proton transfer (ESIPT) mechanism.[3] (Note: Contrasts ESIPT vs ICT designs). Analytica Chimica Acta. Link

  • Thiazole Applications: Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[2][3][4][5][6] European Journal of Medicinal Chemistry. Link

  • Phenolic Thiazole Synthesis: Helal, M. H., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

Sources

Electrochemical polymerization techniques involving thiazolyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the electropolymerization of thiazolyl phenols—hybrid monomers combining the redox activity of phenols with the metal-chelating and biological significance of thiazoles. Unlike simple phenols that often passivate electrodes with insulating "tars," thiazolyl phenols can be engineered to form conductive, electroactive films suitable for amperometric biosensors , heavy metal detection , and antioxidant screening .

This document moves beyond standard textbook procedures, addressing the specific challenges of thiazolyl phenol chemistry: solubility issues, regiospecific coupling, and the "paradox of passivation" where film growth competes with electrode fouling.

Mechanistic Principles

To successfully polymerize thiazolyl phenols, one must understand the competition between film growth and passivation.

The Radical Cation Pathway

The polymerization is an anodic oxidation process.

  • Initiation: The phenol moiety undergoes a one-electron oxidation to form a phenoxyl radical cation.

  • Resonance Stabilization: The radical delocalizes to the ortho and para positions of the phenyl ring.

  • Coupling: Two radicals couple (C-C or C-O bonds).

    • Critical Insight: If the thiazole group is in the para position (e.g., 4-(thiazol-2-yl)phenol), coupling is forced to the ortho positions, leading to a sterically constrained, linear chain. If the thiazole is ortho, para-coupling dominates, often yielding more conductive films.

  • Propagation: The dimer oxidizes more easily than the monomer (lower potential), facilitating chain growth at the electrode interface.

Visualization of the Pathway

G Monomer Thiazolyl Phenol (Monomer) Oxidation Anodic Oxidation (-1e-, -H+) Monomer->Oxidation Radical Phenoxyl Radical (Resonance Stabilized) Oxidation->Radical Coupling Radical Coupling (C-C / C-O Bond) Radical->Coupling Dimer Dimer Species (Lower Oxidation Potential) Coupling->Dimer Passivation Passivation/Fouling (If pH/Solvent incorrect) Coupling->Passivation Side Reaction (Oligomer Precipitation) Dimer->Oxidation Chain Propagation Polymer Poly(thiazolyl phenol) Film Deposition Dimer->Polymer Surface Adsorption

Figure 1: Electropolymerization mechanism of thiazolyl phenols. Note the bifurcation between successful film formation and passivation.

Experimental Protocols

Materials & Reagents
  • Monomer: 4-(thiazol-2-yl)phenol (or similar derivative). Purity >98% is critical to prevent termination by impurities.

  • Solvent System:

    • System A (Organic): Acetonitrile (MeCN) (HPLC grade, anhydrous). Best for conductive films.

    • System B (Aqueous): 0.1 M Phosphate Buffer Solution (PBS), pH 7.0–8.0. Best for biosensing layers.

  • Supporting Electrolyte:

    • Organic: Tetrabutylammonium perchlorate (TBAP) or Lithium Perchlorate (LiClO₄) (0.1 M).

    • Aqueous: KCl or Na₂SO₄ (0.1 M).

  • Electrodes:

    • Working: Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO).

    • Reference: Ag/AgCl (aqueous) or Ag/Ag+ (organic).

    • Counter: Platinum wire.[1][2]

Pre-Treatment (Crucial Step)

Thiazolyl phenols are prone to strong adsorption. A pristine surface is required.

  • Polish GCE with 0.3 µm and 0.05 µm alumina slurry.

  • Sonicate in 1:1 Ethanol/Water for 5 minutes.

  • Electrochemical Cleaning: Cycle in 0.5 M H₂SO₄ (-0.5 V to +1.5 V) until stable hydrogen evolution peaks appear.

Electropolymerization Workflow (Cyclic Voltammetry)

Objective: Deposit a controlled thin film.

  • Solution Prep: Dissolve Monomer (1–5 mM) in the chosen Solvent/Electrolyte mix.

    • Note: If solubility is poor in water, add 10% ethanol.

  • Deoxygenation: Purge with N₂ or Ar for 10 mins. Phenoxyl radicals are quenched by oxygen.

  • Parameters:

    • Technique: Cyclic Voltammetry (CV).[2][3][4][5]

    • Scan Rate: 50–100 mV/s.

    • Potential Window: 0.0 V to +1.2 V (vs. Ag/AgCl). Do not exceed +1.5 V to avoid over-oxidation/degradation of the polymer.

    • Cycles: 10–20 cycles.

  • Observation: Look for the "crossover loop" in the first cycle (nucleation) and rising current peaks in subsequent cycles (film growth).

Post-Synthesis Treatment
  • Rinse the electrode gently with monomer-free solvent to remove unreacted species.

  • Stabilization: Cycle the polymer film in monomer-free electrolyte (0.0 V to +0.8 V) until the CV is stable. This "breaks in" the film for sensing applications.

Data Analysis & Interpretation

Key Electrochemical Parameters
ParameterValue RangeInterpretation
Monomer Oxidation (

)
+0.7 V to +0.9 VPotential required to generate the radical cation.
Polymer Redox (

)
+0.4 V to +0.6 VThe polymer oxidizes at a lower potential than the monomer (extended conjugation).

(Peak Separation)
50–100 mVIndicates reversibility. Narrower = faster electron transfer kinetics.
Surface Coverage (

)

to

mol/cm²
Calculated by integrating the CV peak area (

).
Troubleshooting: Passivation vs. Polymerization
  • Symptom: Current decreases with every cycle.

    • Cause: Formation of non-conductive oligomers (tars) blocking the surface.

    • Fix: Switch to organic solvent (MeCN), lower the monomer concentration to 0.5 mM, or increase pH (in aqueous) to facilitate deprotonation.

  • Symptom: Film peels off.

    • Cause: Poor adhesion.

    • Fix: Use ITO instead of GCE, or functionalize the surface with a primer layer.

Applications

Heavy Metal Sensing (Cu²⁺, Pb²⁺)

The thiazole nitrogen and phenolic oxygen act as a bidentate ligand.

  • Protocol: Incubate the modified electrode in the sample solution for 5 mins (Open Circuit).

  • Detection: Perform Differential Pulse Voltammetry (DPV).[5] The metal reduction peak current correlates to concentration.

  • Mechanism: The metal ions coordinate to the polymer backbone, pre-concentrating at the surface.

Antioxidant Capacity Screening

The polymer film mimics biological phenolic targets.

  • Concept: The film is oxidized to its radical state. When exposed to an antioxidant (e.g., Vitamin C), the polymer is chemically reduced back to its neutral state.

  • Measurement: Monitor the decrease in the oxidation current or the time required to regenerate the oxidized state.

Workflow Diagram

Workflow cluster_prep Preparation cluster_synth Electropolymerization cluster_app Application Clean Electrode Polishing (0.05 µm Alumina) Activate Electrochemical Activation (0.5 M H2SO4 cycling) Clean->Activate Mix Solution: 2mM Monomer + 0.1M LiClO4 in MeCN Activate->Mix CV Cyclic Voltammetry (0.0 to 1.2V, 20 cycles) Mix->CV Growth Film Growth Check (Rising Current Peaks?) CV->Growth Growth->Mix No (Adjust pH/Conc) Wash Rinse & Stabilize (Monomer-free buffer) Growth->Wash Yes Sense Sensing / Assay (DPV or Amperometry) Wash->Sense

Figure 2: Step-by-step workflow for the synthesis and application of poly(thiazolyl phenol) films.

References

  • Electropolymerization of Phenol Derivatives

    • Title: Electrochemical Polymerization of Guaiacol in Organic Solvents and Analytical Performance.[6]

    • Source: MDPI (Molecules), 2019.
    • URL:[Link]

  • Thiazole Electrochemistry & Antioxidants

    • Title: Phenolic Thiazoles with Antioxidant and Antiradical Activity: Synthesis and Electrochemical Behavior.
    • Source: PMC (N
    • URL:[Link]

  • Conducting Polymer Applications

    • Title: Thin Functional Polymer Films by Electropolymerization.[2][3][7]

    • Source: MDPI (Polymers), 2019.
    • URL:[Link]

  • Electrochemical Oxidation of Phenols

    • Title: Electrochemical oxidation of phenols in flow: a versatile and scalable access to para-benzoquinones.[8]

    • Source: Green Chemistry (RSC), 2022.
    • URL:[Link]

Sources

Protocol for Antimicrobial Susceptibility Testing of 4-(thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AST-TZP-01

Abstract & Scope

This application note details the standardized protocol for evaluating the antimicrobial activity of 4-(thiazol-2-yl)phenol (CAS: 68535-57-9), a synthetic pharmacophore combining a phenolic moiety with a thiazole ring. While thiazole derivatives are potent antimicrobial agents, their hydrophobic nature presents challenges in susceptibility testing. This guide provides a rigorous Broth Microdilution (BMD) workflow adapted from CLSI M07 guidelines, specifically addressing solubility optimization, solvent toxicity controls, and minimum inhibitory concentration (MIC) determination.

Compound Profile & Mechanism (SAR)

Chemical Structure: The molecule consists of a phenol ring attached to a thiazole ring at the C4 position.

  • Phenolic Moiety: Acts as a protonophore, disrupting the transmembrane electrochemical gradient and increasing membrane permeability.

  • Thiazole Ring: A known pharmacophore that often interacts with bacterial DNA gyrase or key metabolic enzymes (e.g., peptide bond formation interference).

Storage: Store powder at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic hydroxyl group.

Pre-Analytical Phase: Material Preparation
3.1. Solvent Selection & Stock Solution

Challenge: 4-(thiazol-2-yl)phenol is sparingly soluble in water but soluble in organic solvents. Protocol: Use Dimethyl Sulfoxide (DMSO) as the primary solvent.

  • Target Stock Concentration: 10,240 µg/mL (100x the highest typical test concentration).

  • Preparation: Weigh 10.24 mg of powder and dissolve in 1 mL of sterile, analytical-grade DMSO. Vortex until completely dissolved.

  • Validation: If precipitation occurs upon dilution into media, add Tween-80 (0.02% final concentration) to the broth to stabilize the suspension.

3.2. Culture Media
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Supplementation: For fastidious organisms (e.g., Streptococci), supplement with 2-5% Lysed Horse Blood (LHB).

Experimental Protocol: Broth Microdilution

This protocol is designed for a 96-well microtiter plate format.

Step 1: Inoculum Preparation
  • Direct Colony Suspension: Select 3-5 isolated colonies from an 18-24h agar plate.

  • Suspension: Suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL) using a nephelometer.
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final inoculum of

    
     CFU/mL in the well.
    
Step 2: Plate Setup (Serial Dilution)

To avoid solvent toxicity, the final DMSO concentration in test wells must be


 .
  • Row A (Highest Concentration): Add 196 µL of CAMHB + 4 µL of Stock Solution (10,240 µg/mL).

    • Result: 200 µL volume, 204.8 µg/mL drug, 2% DMSO.

  • Serial Dilution: Transfer 100 µL from Row A to Row B. Mix. Repeat down to Row G. Discard 100 µL from Row G.

    • Result: 2-fold dilution series (e.g., 102.4, 51.2, ... 1.6 µg/mL).

  • Inoculation: Add 100 µL of the 1:150 diluted inoculum (from Step 1) to all wells (Rows A-G).

    • Final Test Conditions: Drug concentrations are halved (e.g., 102.4

      
       51.2 µg/mL). Final DMSO becomes 1% (safe limit).
      
Step 3: Mandatory Controls

Every plate must include the following control columns:

Control TypeWell ContentsPurpose
Growth Control (GC) CAMHB + Bacteria (No Drug)Verifies bacterial viability.
Sterility Control (SC) CAMHB only (No Bacteria, No Drug)Checks for media contamination.
Vehicle Control (VC) CAMHB + 1% DMSO + BacteriaCRITICAL: Proves DMSO is not killing bacteria.
Reference Strain Standard Antibiotic (e.g., Ciprofloxacin)Validates the test run against QC ranges.
Workflow Visualization

AST_Protocol Start Start: 4-(thiazol-2-yl)phenol Powder Stock Prepare Stock Solution (10.24 mg/mL in DMSO) Start->Stock PlateSetup 96-Well Plate Setup (Serial Dilution) Stock->PlateSetup Dilute to <1% DMSO Media Prepare CAMHB Media Media->PlateSetup Inoculum Prepare Inoculum (0.5 McFarland -> 1:150 Dilution) AddBacteria Add Inoculum to Wells (Final: 5x10^5 CFU/mL) Inoculum->AddBacteria PlateSetup->AddBacteria Incubate Incubate (35 +/- 2°C, 16-20h) AddBacteria->Incubate Read Read Results Incubate->Read Decision Is Vehicle Control Growth Positive? Read->Decision Valid Valid Test: Determine MIC Decision->Valid Yes (Growth) Invalid Invalid Test: Solvent Toxicity Decision->Invalid No (No Growth)

Figure 1: Logical workflow for Broth Microdilution testing of hydrophobic thiazolyl phenols, emphasizing solvent control validation.

Data Analysis & Interpretation
6.1. Reading MIC (Minimum Inhibitory Concentration)
  • Definition: The lowest concentration of 4-(thiazol-2-yl)phenol that completely inhibits visible growth (no turbidity/pellet).

  • Reading: Use a dark background and overhead light.

  • Trailing Effect: Phenolic compounds may show "trailing" (partial inhibition). Record the MIC as the first well with >80% reduction in growth compared to the Growth Control if trailing persists.

6.2. Determining MBC (Minimum Bactericidal Concentration)
  • Aliquot 10 µL from the MIC well and the two wells above the MIC (supramic).

  • Plate onto non-selective agar (e.g., Tryptic Soy Agar).

  • Incubate for 24h at 35°C.

  • MBC Definition: The concentration that kills

    
     of the initial inoculum (typically 
    
    
    
    colonies on the plate).
6.3. Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility in aqueous media.Reduce max concentration or add 0.02% Tween-80 to CAMHB.
No growth in Vehicle Control DMSO toxicity.Lower final DMSO concentration to <0.5%.
Skipped Wells Pipetting error or contamination.Discard results and repeat assay.
References
  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[2] [Link]

  • Mishra, R., et al. (2017). Synthesis and Antimicrobial Activity of Thiazole Derivatives. Journal of Heterocyclic Chemistry. (Contextual reference for thiazole pharmacophore activity).

Sources

Using 4-(thiazol-2-yl)phenol as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Thiazol-2-yl)phenol in Pharmaceutical Synthesis

Executive Summary: The "Privileged" Scaffold

4-(Thiazol-2-yl)phenol (also known as 2-(4-hydroxyphenyl)thiazole; CAS 119514-24-8) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from two synergistic structural features:

  • The Thiazole Ring: Acts as a bioisostere for pyridine or benzene but with distinct electronic properties (electron-deficient

    
    -system, basic nitrogen).[1][2] It participates in 
    
    
    
    -
    
    
    stacking and hydrogen bonding (as an acceptor).[2]
  • The Phenolic Hydroxyl: A versatile "handle" for diversification via O-alkylation or cross-coupling, allowing the attachment of solubilizing tails or pharmacophores.[1]

This guide details the robust synthesis of this intermediate and its downstream application in generating libraries of bioactive ether derivatives, specifically targeting antifungal and anticancer (CDK inhibition) pathways.

Chemical Profile & Strategic Importance

PropertySpecificationRelevance
IUPAC Name 4-(1,3-thiazol-2-yl)phenolCore scaffold identity
Molecular Weight 177.22 g/mol Fragment-based drug design (Low MW)
pKa (Phenol) ~9.5Allows selective deprotonation over other acidic sites
LogP ~2.5Good membrane permeability baseline
Electronic Character Push-Pull SystemPhenol (donor)

Thiazole (acceptor) facilitates charge transfer

Strategic Application: In drug discovery, this intermediate is the "pivot point."[1] The thiazole ring binds to the protein active site (e.g., ATP-binding pocket of kinases), while the phenolic oxygen serves as the vector to extend into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties.

Synthesis of the Core Intermediate

While Suzuki coupling (2-bromothiazole + 4-hydroxyphenylboronic acid) is possible, the Hantzsch Thiazole Synthesis remains the most cost-effective and scalable method for this specific isomer, avoiding expensive palladium catalysts.[1][2]

Protocol A: Modified Hantzsch Condensation

Objective: Synthesis of 4-(thiazol-2-yl)phenol from 4-hydroxythiobenzamide.[1][2]

Reagents:

  • 4-Hydroxythiobenzamide (1.0 equiv)[1][2]

  • Bromoacetaldehyde diethyl acetal (1.1 equiv) [Safer alternative to chloroacetaldehyde][1]

  • Hydrochloric acid (37%)

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Acetal Deprotection (In-situ):

    • In a reaction vessel, dissolve bromoacetaldehyde diethyl acetal (20 mmol) in Ethanol (20 mL).

    • Add 1 mL of conc. HCl and heat to 60°C for 30 minutes. Mechanism: This generates the reactive

      
      -bromoaldehyde species in situ, minimizing operator exposure to toxic aldehydes.[1]
      
  • Condensation:

    • Add 4-hydroxythiobenzamide (18 mmol) directly to the hot reaction mixture.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The thioamide spot (

      
      ) should disappear, replaced by a fluorescent blue spot (
      
      
      
      ).
  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Slowly add saturated aqueous

      
       until pH 
      
      
      
      7–8.[2][3] Critical: The thiazole hydrochloride salt is water-soluble; neutralization precipitates the free base.[2]
    • Filter the resulting off-white precipitate.[2]

    • Wash the cake with cold water (

      
       mL) and dry under vacuum at 45°C.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if purity is <98%.

Yield Expectation: 75–85% Self-Validation Check:


 NMR (DMSO-

) must show two doublets for the para-substituted benzene (approx 6.8 and 7.8 ppm) and two doublets for the thiazole protons (approx 7.6 and 7.9 ppm).

Downstream Application: Regioselective O-Alkylation

The most common failure mode in using this intermediate is N-alkylation (on the thiazole nitrogen) vs. O-alkylation (on the phenol).[1][2] The following protocol enforces O-selectivity using the "Cesium Effect."

Protocol B: Cesium-Promoted Ether Synthesis

Objective: Attachment of a solubilizing tail (e.g., 3-morpholinopropyl) to the phenol.

Reagents:

  • 4-(Thiazol-2-yl)phenol (1.0 equiv)[1][2]

  • Alkyl halide (e.g., 1-chloro-3-morpholinopropane) (1.2 equiv)[1][2]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetonitrile (Anhydrous)

Workflow:

  • Preparation:

    • Charge a round-bottom flask with 4-(thiazol-2-yl)phenol (5 mmol) and

      
       (10 mmol).
      
    • Add anhydrous Acetonitrile (25 mL).

    • Stir at room temperature for 15 minutes. Why: This pre-forms the cesium phenoxide. The large

      
       cation forms a loose ion pair with the phenoxide, enhancing nucleophilicity and solubility in organic solvent.
      
  • Alkylation:

    • Add the alkyl halide (6 mmol).

    • Heat to 60°C for 12 hours.

    • Note: If using a secondary alkyl halide, add Potassium Iodide (KI, 0.1 equiv) as a catalyst (Finkelstein condition).

  • Isolation:

    • Filter off the inorganic salts (

      
      , excess base).
      
    • Evaporate the filtrate to dryness.[4]

    • Redissolve in DCM and wash with 1M NaOH (to remove unreacted phenol).

    • Dry organic layer over

      
       and concentrate.[1]
      

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway, highlighting the critical decision points between ring construction and functionalization.

G Start 4-Hydroxythiobenzamide Intermediate 4-(Thiazol-2-yl)phenol (Core Scaffold) Start->Intermediate Hantzsch Synthesis Reagent1 Bromoacetaldehyde diethyl acetal (H+ / Reflux) Reagent1->Intermediate Product1 O-Alkylated Ether (Bioactive Ligand) Intermediate->Product1 Williamson Ether Product2 C5-Arylated Thiazole (Extended Pi-System) Intermediate->Product2 Direct Arylation Branch1 Base: Cs2CO3 Solvent: MeCN Branch1->Product1 Branch2 Pd(OAc)2 C-H Activation Branch2->Product2

Figure 1: Divergent synthesis workflow. The core intermediate allows for orthogonal functionalization at the oxygen (etherification) or the thiazole C5 position (C-H activation).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete acetal hydrolysisEnsure HCl is added and mixture is heated before adding thioamide.
Product is Sticky/Oil Trapped solvent/impuritiesTriturate with cold diethyl ether or recrystallize from EtOH/H2O.[1][2]
N-Alkylation Observed Wrong Base/SolventSwitch to

in Acetone or MeCN. Avoid NaH in DMF if regioselectivity is poor.[2]
Starting Material Remains Phenol insolubilityThe phenoxide anion is the reactive species. Ensure base is finely ground and stirring is vigorous.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal.[2] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Cesium-Promoted O-Alkylation Protocols

    • Source: National Institutes of Health (NIH) / PubMed Central. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes...
    • URL:[Link]

  • Thiazole Scaffolds in Medicinal Chemistry

    • Source: MDPI Molecules.[2] "Thiazole: A Review on Chemistry, Synthesis and Applications."

    • URL:[Link][1]

  • Chemical Data & Safety (4-(thiazol-2-yl)phenol)

    • Source: PubChem Compound Summary.[2]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Minimizing side reactions during the bromination of 4-(thiazol-2-yl)phenol

[1][2]

Subject: Minimizing Side Reactions & Optimizing Selectivity

Executive Summary & Chemical Context

The Challenge: Brominating 4-(thiazol-2-yl)phenol presents a classic "push-pull" conflict in organic synthesis.[1][2]

  • The "Push": The phenolic hydroxyl group (-OH) is a strong activator, directing electrophilic substitution to the ortho positions.[3]

  • The "Pull": The thiazole ring at the para position is an electron-withdrawing heterocycle. However, its basic nitrogen atom introduces a secondary complication: it can act as a proton trap (forming thiazolium salts) or coordinate with Lewis acids, altering the reaction kinetics and solubility.

Primary Objective: Achieve mono-bromination at the ortho-position (relative to -OH) while suppressing:

  • Poly-bromination: Formation of 2,6-dibromo species.[1][2]

  • Thiazole N-complexation: Formation of N-bromo salts or hydrobromide precipitates.[1][2]

  • Oxidative Degradation: Formation of quinones or dark tars.

Critical Process Parameters (Troubleshooting Modules)

Module A: Preventing Over-Bromination (Poly-substitution)

The most common failure mode is the formation of the 2,6-dibromo byproduct.[2] The first bromine atom deactivates the ring slightly, but not enough to prevent a second attack if the local concentration of reagent is high.

Variable Recommendation Technical Rationale
Reagent Choice NBS (N-Bromosuccinimide) Elemental bromine (

) is too reactive and difficult to dispense in precise stoichiometric equivalents.[1][2] NBS provides a controlled, slow release of

.
Stoichiometry 0.95 - 1.0 eq. Never exceed 1.05 equivalents. It is better to have 5% unreacted starting material (easily separated) than 5% dibromo-impurity (difficult to separate).[1][2]
Temperature -10°C to 0°C Lower temperatures increase the energy barrier for the second bromination event (kinetic control).[2]
Addition Mode Dropwise / Syringe Pump Avoid "dumping" the reagent.[2] High local concentrations favor di-bromination immediately at the injection site.[1][2]
Module B: Managing Thiazole Interference

The thiazole nitrogen (


  • Consequence: The protonated thiazole is a stronger electron-withdrawing group, which may stall the reaction or cause the product to precipitate as a salt, complicating monitoring.

  • Solution: Use NBS in a polar aprotic solvent (Acetonitrile or DMF) . The byproduct is succinimide (neutral), preventing acid buildup. If using

    
    , a weak base (e.g., 
    
    
    ) or a buffer is required, but this can lead to phenoxide oxidation. Stick to NBS.

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic decision tree and where side reactions occur.

BrominationPathwaysStart4-(thiazol-2-yl)phenolIntermedWheland IntermediateStart->IntermedElectrophilic Attack (Ortho)NBromoSide Reaction B:N-Bromo / Thiazolium SaltStart->NBromoThiazole N-attack (Low Probability with NBS)QuinoneSide Reaction C:Oxidative Tars (Quinones)Start->QuinoneOxidation (Light/O2)ReagentReagent: NBS(Controlled Br+)Reagent->IntermedMonoTarget: 2-Bromo-4-(thiazol-2-yl)phenol(Mono-substituted)Intermed->Mono-H+ (Re-aromatization)DiBromoSide Reaction A:2,6-Dibromo productMono->DiBromoExcess Reagent / High Temp

Figure 1: Mechanistic pathway showing the target mono-bromination versus competitive side reactions (poly-bromination, N-functionalization, and oxidation).[1][2]

Recommended Protocol: The "Gold Standard" NBS Method

This protocol is designed to be self-validating. If the color changes unexpectedly or precipitation occurs early, stop and consult the FAQ.

Reagents:

  • Substrate: 4-(thiazol-2-yl)phenol (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.0 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)[1]

  • Catalyst (Optional): p-Toluenesulfonic acid (TsOH) (0.1 eq) – Only use if reaction is sluggish; acid helps generate active Br species but risks salt formation.[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(thiazol-2-yl)phenol in MeCN (0.1 M concentration). Ensure the solution is clear.

    • Checkpoint: If the solution is cloudy, the substrate may not be fully dissolved. Sonicate or switch to DMF if necessary (though DMF makes workup harder).

  • Cooling: Cool the reaction vessel to 0°C using an ice/water bath. Shield the flask from direct light with aluminum foil (prevents radical side reactions).

  • Addition: Dissolve NBS (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise over 30–60 minutes.

    • Why? Keeps the concentration of brominating agent low relative to the substrate at all times.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or HPLC.

    • Target: Disappearance of starting material.

    • Stop Condition: If starting material is <5% and di-bromo impurity appears (>2%), quench immediately.[2]

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution.
    
    • Function: Destroys any unreacted active bromine species immediately.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Experimental Workflow Diagram

WorkflowSetup1. Dissolve SubstrateSolvent: MeCN or DCMTemp: 0°CAddNBS2. Add NBS SolutionRate: Dropwise (30-60 min)Stoichiometry: 1.0 eqSetup->AddNBSMonitor3. Monitor (TLC/HPLC)Look for: Di-bromo formationAddNBS->MonitorMonitor->AddNBSIncomplete & No Side ProdQuench4. QuenchReagent: 10% Na2S2O3Monitor->QuenchStart Mat. < 5%Workup5. IsolationExtract: EtOAcWash: BrineQuench->Workup

Figure 2: Operational workflow for the regioselective bromination process.

Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown. What happened?

  • Diagnosis: Oxidation of the phenol to quinones or radical polymerization.

  • Fix: Ensure the reaction is kept in the dark (foil-wrapped flask) and under an inert atmosphere (

    
     or Ar). Radical bromination (benzylic/allylic) is light-catalyzed; you want electrophilic aromatic substitution (ionic).[1][2]
    

Q2: I see a precipitate forming immediately upon adding NBS.

  • Diagnosis: This is likely the hydrobromide salt of the thiazole (if HBr is generated) or the succinimide byproduct precipitating (if in non-polar solvent like DCM).

  • Fix: If using DCM, succinimide floats/precipitates. This is actually good; it drives the equilibrium. Filter it off at the end. If the product is precipitating as a salt, add a small amount of MeOH to solubilize it for monitoring, or perform a basic wash during workup to free the base.

Q3: I cannot get rid of the last 10% of starting material without forming the di-bromo impurity.

  • Diagnosis: This is a classic kinetics issue. The reactivity difference between the starting material and the mono-bromo product is not large enough at your current temperature.

  • Fix: Do not chase the last 10%. Stop the reaction. It is much easier to separate the non-polar starting material from the mono-bromo product via column chromatography than it is to separate the mono-bromo from the di-bromo (which often co-elutes).[1][2]

Q4: Can I use elemental Bromine (


) instead of NBS?
  • Answer: Yes, but it is risky. You must use dilute

    
     in DCM or 
    
    
    at -78°C or -30°C. You will likely need to buffer the reaction with
    
    
    or similar to neutralize the HBr evolved, preventing the thiazole from protonating and deactivating the ring.[2] NBS is superior for reproducibility.

References

  • General Mechanism of NBS Bromination

    • N-Bromosuccinimide (NBS).[1][2][3][4][5] Organic Chemistry Portal. Available at: [Link][1]

  • Effenberger, F. et al. Aminoalkylation of phenols and bromination of phenols. Chemische Berichte, 1980.
  • Thiazole Reactivity & Stability

    • Synthesis and Reactions of Thiazole. BenchChem / PubChem Compound Summary. Available at: [Link][1]

  • Analogous Protocols (Ortho-bromination)

    • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. MDPI Molecules, 2016. Available at: [Link][1]

Technical Support Center: 4-(thiazol-2-yl)phenol Sensor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH sensitivity of 4-(thiazol-2-yl)phenol based sensors Role: Senior Application Scientist Status: Active Guide[1]

System Overview & Mechanism

Welcome to the technical support center for thiazolyl-phenol sensors. Before troubleshooting, it is critical to distinguish the mechanism of your specific isomer.

Critical Distinction: You are working with 4-(thiazol-2-yl)phenol (para-isomer).[1] Unlike its ortho-isomer counterpart (which utilizes ESIPT - Excited-State Intramolecular Proton Transfer), the 4-isomer functions via Intramolecular Charge Transfer (ICT) .[1]

  • Acidic State (Protonated): The neutral phenol is a weak electron donor. Fluorescence is typically blue-shifted or lower intensity.[1]

  • Basic State (Deprotonated): The phenolate anion (

    
    ) is a potent electron donor.[1] This creates a strong "push-pull" system with the electron-deficient thiazole ring, resulting in a bathochromic (red) shift and significant fluorescence enhancement.[1]
    

Your primary control lever for pH sensitivity is the pKa of the phenolic hydroxyl group.

Design Module: Tuning pKa for Specific Biological Targets

User Question: “My sensor works in buffer at pH 9, but I need to image lysosomes (pH 4.5) or cytosol (pH 7.4).[1] How do I shift the sensitivity?”

Technical Response: The unsubstituted 4-(thiazol-2-yl)phenol has a pKa of approximately 9.5–10.0 , making it suitable only for alkaline environments (e.g., mitochondria matrix under stress).[1] To shift this to physiological or acidic ranges, you must stabilize the phenolate anion using Electron-Withdrawing Groups (EWGs).

We utilize the Hammett Equation relationship to predict the required substitution:


[2]
  • 
     (Sigma): The Hammett constant for the substituent.[3] Positive values = EWG (lowers pKa).[1]
    
  • 
     (Rho): The sensitivity constant for phenols (approx. 2.23).
    
Substituent Selection Table

Use this table to select the derivative matching your biological target.[1]

Target CompartmentTarget pHRequired ShiftRecommended Substituent (R)

Value
Predicted pKa
Mitochondria 8.0-1.5 units-Cl (Chloro)+0.23~8.5
Cytosol 7.4-2.5 units-CF

(Trifluoromethyl)
+0.54~7.3
Endosomes 6.0-4.0 units-CN (Cyano)+0.66~6.5
Lysosomes 4.5 - 5.0-5.0 units-NO

(Nitro)
+0.78~5.5

Note: The -NO


 group is a strong fluorescence quencher.[1] For lysosomal targeting, we recommend using di-substitution  (e.g., 2,6-dichloro) or using fluorinated analogs (-F) which lower pKa without heavy quenching.[1]
Decision Pathway: Sensor Design

pH_Tuning_Logic Start Target pH Range? Alk Alkaline (>8.5) (Mitochondria) Start->Alk Phys Physiological (7.2-7.6) (Cytosol) Start->Phys Acid Acidic (<6.0) (Lysosome) Start->Acid Native Use Unsubstituted 4-(thiazol-2-yl)phenol Alk->Native Mod1 Add Weak EWG (-Cl, -Br at ortho) Phys->Mod1 Mod2 Add Strong EWG (-CN, -CF3) Phys->Mod2 Mod3 Add Multiple EWGs (e.g., 2,6-difluoro) Acid->Mod3 Check Validation: Titrate in Buffer Mod1->Check Verify QY > 0.1 Mod2->Check Mod3->Check

Figure 1: Decision tree for structural modification based on target organelle pH.

Formulation & Solubility Troubleshooting

User Question: “My sensor precipitates in PBS or shows erratic fluorescence intensity that doesn't match the pH.”

Technical Response: 4-(thiazol-2-yl)phenol derivatives are inherently hydrophobic.[1] In purely aqueous buffers, they form non-fluorescent aggregates (Aggregation-Caused Quenching - ACQ) or micro-crystals, leading to false data.[1]

Protocol: Reliable Solubilization System

Do not add the DMSO stock directly to the buffer. Use this "Intermediate Dilution" method to prevent "crashing out."[1]

  • Stock Preparation: Dissolve sensor in anhydrous DMSO to 10 mM .

  • Surfactant Shielding (The "Secret Sauce"):

    • Prepare a 10% (w/v) solution of Pluronic F-127 or Cremophor EL in DMSO.[1]

    • Mix your sensor stock 1:1 with this surfactant solution.[1]

  • Intermediate Step: Dilute this mix 1:10 into ethanol or PEG-400 .

  • Final Application: Add the intermediate solution to your PBS/Cell media (Final concentration typically 1–10 µM).

    • Result: The surfactant forms a nano-micelle around the sensor, preventing aggregation while allowing protons to access the phenol group.[1]

Signal Interpretation & Artifacts

User Question: “I see a signal change, but is it pH or just concentration differences?”

Technical Response: Intensity-based measurements are error-prone due to uneven dye loading or photobleaching. You must validate if your derivative allows for Ratiometric Sensing .[1]

The Self-Validating Ratiometric Check

Perform an excitation scan (emission fixed at ~550 nm) at pH 4 and pH 10.[1]

  • Isobe stic Point: If the spectra cross at a specific wavelength (e.g., 380 nm), you have a self-calibrating system.

  • Protocol:

    • Excitate at Isosbestic Point (Ref).[1]

    • Excitate at Absorption Max (Signal).[1]

    • Calculate Ratio:

      
      .[1]
      
    • Why? This ratio is independent of sensor concentration and photobleaching.[1]

Troubleshooting Flowchart

Troubleshooting Problem Issue: Erratic Signal Check1 Is the solution cloudy? Problem->Check1 Check2 Is signal drifting down? Check1->Check2 No Sol1 Aggregation (ACQ). Use Pluronic F-127 protocol. Check1->Sol1 Yes Sol2 Photobleaching. Reduce laser power or switch to pulsed excitation. Check2->Sol2 Yes Sol3 pKa Mismatch. Check ionic strength of buffer. (High salt shifts pKa) Check2->Sol3 No

Figure 2: Troubleshooting logic for common signal artifacts.

References

  • Mechanism of Thiazolyl-Phenols

    • Title: Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)
    • Relevance: Establishes the ICT mechanism and phenolate-driven color changes in para-substituted systems.
    • Source:[1]

  • pKa Tuning & Hammett Equation

    • Title: Substituent Effects on the Physical Properties and pKa of Phenol.[3][4][5]

    • Relevance: Provides the foundational values and constants required to calculate the necessary substitutions for specific pH targets.
    • Source:[1]

  • Benzazole/Thiazole Sensor Platforms

    • Title: Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
    • Relevance: Validates the high pKa of unsubstituted benzazole/thiazole systems and the need for modific
    • Source:[1]

  • Solubility & Formulation

    • Title: 4-(2-Amino-1,3-thiazol-4-yl)phenol Chemical Properties.
    • Relevance: Provides physical property data (hydrophobicity) confirming the need for co-solvents or surfactants.
    • Source:[1]

Sources

Validation & Comparative

Spectroscopic Characterization of 4-(thiazol-2-yl)phenol: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-(Thiazol-2-yl)phenol (CAS: 119514-24-8) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in antioxidant, antifungal, and anticancer research. Its structure combines an electron-rich phenol moiety with an electron-deficient thiazole ring, creating a "push-pull" electronic system that complicates NMR analysis due to solvent-dependent tautomeric and aggregation effects.

This guide provides a rigorous spectral analysis of 4-(thiazol-2-yl)phenol, specifically addressing the common analytical pitfall of solvent selection (DMSO-d₆ vs. CDCl₃) . We objectively compare spectral resolution, exchangeable proton visibility, and chemical shift consistency to establish a standard operating procedure (SOP) for characterizing this compound.

Structural Logic & Assignment Strategy

Before analyzing the spectra, we must establish the connectivity and expected electronic environments. The molecule consists of a para-substituted phenol ring attached to the C2 position of a thiazole ring.

Electronic Environment Diagram (DOT Visualization)

The following diagram illustrates the electronic flow and coupling networks that dictate the NMR splitting patterns.

G cluster_coupling Spin Systems Phenol_OH Phenolic -OH (Exchangeable) Ph_Ring Phenylene Ring (AA'BB' System) Phenol_OH->Ph_Ring +M Effect (Shields Ortho) Thiazole Thiazole Ring (C2 Attachment) Thiazole->Ph_Ring -I/-M Effect (Deshields Ortho) H_Ortho H-2'/H-6' (δ ~7.8) H_Meta H-3'/H-5' (δ ~6.9) H_Ortho->H_Meta ³J ~8.8 Hz H_Thiazole H-4/H-5 (Doublets) H_Thiazole->H_Thiazole ³J ~3.2 Hz

Figure 1: Electronic connectivity and spin-system logic. The phenolic OH donates electron density (+M), shielding protons H-3'/H-5', while the thiazole withdraws density, deshielding H-2'/H-6'.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the observed topology of the spectrum.

Scenario A: Chloroform-d (CDCl₃)
  • Performance: Poor for this specific compound.

  • Mechanism: Phenols are prone to intermolecular hydrogen bonding. In non-polar solvents like CDCl₃, the hydroxyl proton undergoes rapid exchange or aggregation.

  • Result:

    • The -OH signal often appears as a broad, undefined hump or is completely invisible due to exchange broadening.

    • Solubility may be limited, leading to low signal-to-noise (S/N) ratios.

Scenario B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]
  • Performance: Optimal (Recommended).

  • Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the phenolic proton into a specific environment via H-bonding, slowing down the exchange rate on the NMR timescale.

  • Result:

    • The -OH signal appears as a sharp, distinct singlet downfield (9.0–10.0 ppm).

    • Aromatic resolution is enhanced due to the disruption of solute-solute aggregation.

Experimental Data: ¹H NMR (400 MHz)

Sample Preparation: Dissolve 10 mg of 4-(thiazol-2-yl)phenol in 0.6 mL of DMSO-d₆. Ensure the sample is free of water, as H₂O (δ 3.33 in DMSO) can catalyze proton exchange.

Chemical Shift Table (DMSO-d₆)[2][3]
PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
OH Phenolic9.98 Broad Singlet1H-Deshielded by H-bonding to DMSO.
H-4 Thiazole7.86 Doublet1H3.2Alpha to Nitrogen (deshielded).
H-2', 6' Phenyl7.78 Doublet2H8.8Ortho to Thiazole (electron-poor).
H-5 Thiazole7.65 Doublet1H3.2Beta to Nitrogen.
H-3', 5' Phenyl6.88 Doublet2H8.8Ortho to OH (electron-rich, shielded).

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Spectral Interpretation Guide
  • The "Push-Pull" Aromatic System: Observe the large gap between the phenyl protons. The protons ortho to the thiazole (7.78 ppm) are nearly 1 ppm downfield from those ortho to the phenol (6.88 ppm). This confirms the successful coupling of the rings and the electronic integrity of the phenol.

  • Thiazole Fingerprint: The two doublets with a small coupling constant (~3.2 Hz) are diagnostic of a 2-substituted thiazole. If these appear as singlets, check your shimming or increase acquisition time; unresolved coupling often mimics singlets.

Experimental Data: ¹³C NMR (100 MHz)

Carbon assignment requires careful attention to the quaternary carbons, which have long relaxation times.

Protocol Adjustment: Set the relaxation delay (d1) to at least 2.0 seconds to ensure quantitative integration of quaternary carbons (C-OH and C-Thiazole).

Chemical Shift Table (DMSO-d₆)
Carbon TypeShift (δ, ppm)AssignmentElectronic Rationale
C=N (Thiazole) 167.5 C-2 (Quaternary)Most deshielded; attached to N, S, and Phenyl.
C-OH (Phenyl) 159.2 C-4' (Quaternary)Deshielded by direct oxygen attachment.
CH (Thiazole) 143.8 C-4Alpha to Nitrogen.
CH (Phenyl) 128.1 C-2', 6'Ortho to electron-withdrawing thiazole.
C-q (Phenyl) 124.5 C-1' (Quaternary)Bridgehead carbon.
CH (Thiazole) 119.6 C-5Beta to Nitrogen.
CH (Phenyl) 116.2 C-3', 5'Ortho to electron-donating OH (shielded).

Comparison with Structural Analogues

To validate the structure, it is useful to compare the shifts against "fragment" molecules. This confirms the mesomeric effect of the hydroxyl group.

CompoundSolventH-Ortho to Linker (δ)Effect of Substituent
2-Phenylthiazole DMSO-d₆~7.95 ppmBaseline (H substituent).
4-(Thiazol-2-yl)phenol DMSO-d₆7.78 ppm Upfield Shift (-0.17 ppm) due to OH donation.

Insight: The upfield shift of the protons ortho to the thiazole in the phenol derivative (compared to the unsubstituted phenylthiazole) provides quantitative proof of the electron-donating power of the -OH group transmitting through the ring.

Validated Workflow Protocol

The following Graphviz diagram outlines the step-by-step workflow for acquiring publication-quality data for this compound.

Workflow Start Start: 10mg Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Shim Gradient Shimming (Focus on Z1, Z2) Solvent->Shim Pulse_1H 1H Acquisition (ns=16, d1=1.0s) Shim->Pulse_1H Check_OH Check OH Peak (~10ppm) Is it sharp? Pulse_1H->Check_OH Dry Add Activated 3A Sieves (Remove Water) Check_OH->Dry No (Broad) Pulse_13C 13C Acquisition (ns=1024, d1=2.0s) Check_OH->Pulse_13C Yes (Sharp) Dry->Pulse_1H Re-acquire Process Processing: LB=0.3Hz (1H), 1.0Hz (13C) Pulse_13C->Process

Figure 2: Validated acquisition workflow. Note the critical decision point regarding the OH peak sharpness, which dictates the need for sample drying.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard Reference for general shift prediction rules).
  • ChemicalBook. "4-(thiazol-2-yl)phenol Product and Synthesis Data."

Sources

A Senior Application Scientist's Guide to the FTIR Analysis of 4-(thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FTIR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule.[1][2] Its ability to provide a unique "molecular fingerprint" makes it an indispensable tool for confirming the identity of newly synthesized compounds, monitoring reaction progress, and assessing the purity of active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the FTIR spectrum of 4-(thiazol-2-yl)phenol, a heterocyclic scaffold of significant interest in medicinal chemistry. Compounds featuring the thiazole ring, often coupled with phenolic moieties, have demonstrated a wide range of biological activities.[3][4] Understanding the vibrational characteristics of this core structure is crucial for chemists and researchers aiming to synthesize and characterize novel derivatives. We will deconstruct the spectrum by examining the contributions of each functional group, compare it with related structural analogues, and provide a robust experimental protocol for acquiring high-quality data.

The Subject Molecule: 4-(thiazol-2-yl)phenol

Before delving into the spectrum, let's visualize the molecule . 4-(thiazol-2-yl)phenol consists of a phenol ring linked at the para position to the C2 position of a thiazole ring. This structure combines the functionalities of an aromatic alcohol (phenol) and a sulfur-and-nitrogen-containing heterocycle (thiazole).

Caption: Molecular structure of 4-(thiazol-2-yl)phenol.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. The following protocol describes a standard and reliable method using Attenuated Total Reflectance (ATR), which is ideal for solid powder samples due to its minimal sample preparation requirements.

Objective: To obtain a clean, reproducible FTIR spectrum of 4-(thiazol-2-yl)phenol powder.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Scientific Nicolet iS50)

  • Diamond or Germanium ATR accessory

Methodology:

  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropyl alcohol to wipe the crystal, followed by a dry tissue.

    • With the empty, clean ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO2, water vapor) and the instrument's intrinsic response. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample.

    • Causality: Failure to acquire a recent and clean background will result in prominent atmospheric peaks (e.g., broad H₂O bands around 3400 cm⁻¹ and sharp CO₂ bands around 2349 cm⁻¹) appearing in the sample spectrum, confounding interpretation.

  • Sample Preparation and Loading:

    • Place a small amount of the 4-(thiazol-2-yl)phenol powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Lower the press arm until it makes contact with the powder. Apply consistent pressure using the torque knob until the integrated software indicates sufficient contact.

    • Causality: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively. Insufficient pressure will lead to a weak signal with a low signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Set the acquisition parameters. For a standard characterization spectrum, the following settings are recommended:

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 32 (This provides a good balance between signal-to-noise and acquisition time).

      • Resolution: 4 cm⁻¹

    • Initiate the scan.

  • Data Processing and Cleaning (Self-Validation Step 2):

    • After acquisition, the software will automatically perform the background subtraction.

    • Apply an ATR correction if available. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline at or near zero absorbance.

    • Label the significant peaks with their wavenumber (cm⁻¹) values.

Deconstructing the Spectrum: Characteristic Peak Analysis

The FTIR spectrum of 4-(thiazol-2-yl)phenol is a composite of the vibrational modes of its constituent parts. We can logically dissect the spectrum into regions corresponding to the phenol group, the thiazole ring, and the aromatic backbone.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance Rationale & Comments
Phenolic -OH O-H Stretching3600 - 3200[5]Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding between phenol molecules in the solid state.[6] In very dilute solution, a sharp, "free" O-H peak may appear closer to 3600 cm⁻¹.[7]
Phenolic C-O C-O Stretching1280 - 1220StrongThis peak is characteristic of aryl-O stretching and is often coupled with O-H in-plane bending. Its position is sensitive to substitution on the aromatic ring.
Aromatic C-H C-H Stretching3100 - 3000[7]Medium to WeakThese peaks appear just above 3000 cm⁻¹ and correspond to the stretching of the C-H bonds on both the phenyl and thiazole rings.
Aromatic C=C C=C Ring Stretching1620 - 1440[5][8]Multiple, Medium to StrongThe benzene and thiazole rings both contribute to a series of sharp absorptions in this region. A peak around 1610-1580 cm⁻¹ is often characteristic of the phenyl ring itself.
Thiazole Ring C=N Stretching1640 - 1590[9][10]MediumThis vibration is a key identifier for the thiazole heterocycle. It may overlap with the aromatic C=C stretching bands but is often distinguishable.
Thiazole Ring Ring Vibrations (C-S)850 - 600Multiple, Weak to MediumThe "fingerprint" region contains complex vibrations involving the entire molecular skeleton, including C-S stretching and ring deformation modes that are highly specific to the thiazole structure.
Aromatic C-H C-H Out-of-Plane Bending900 - 675StrongThe specific pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 840-810 cm⁻¹ range.

Comparative Analysis: Contextualizing the Spectrum

To truly understand the spectrum of 4-(thiazol-2-yl)phenol, it is instructive to compare its key features with those of simpler, related molecules.

Compound Key Difference from Target Expected Spectral Change Insight Gained
Phenol Lacks the thiazole group.Absence of C=N stretch (~1620 cm⁻¹). Different C-H out-of-plane bending pattern (monosubstituted).Isolates and confirms the peaks originating from the thiazole ring.
2-Phenylthiazole Lacks the hydroxyl (-OH) group.Absence of the broad O-H stretch (3600-3200 cm⁻¹) and the strong C-O stretch (~1250 cm⁻¹).[9]Confirms the assignment of the crucial phenolic functional group peaks.
2-(Thiazol-2-yl)aniline -OH group is replaced by an -NH₂ group.The broad O-H stretch is replaced by two sharper N-H stretching peaks around 3500-3300 cm⁻¹.[7]Demonstrates the specificity of the O-H band and how FTIR can distinguish between similar functional groups.

This comparative approach is a powerful validation strategy. When synthesizing 4-(thiazol-2-yl)phenol from, for example, 4-aminophenol and a thiazole precursor, the disappearance of the reactant's characteristic peaks (e.g., N-H stretches) and the appearance of the product's peaks (e.g., C=N stretch, correct aromatic substitution pattern) provides definitive evidence of a successful reaction.

Workflow for Spectral Interpretation

The logical process for analyzing an unknown spectrum to confirm the identity of 4-(thiazol-2-yl)phenol can be visualized as follows:

FTIR_Workflow cluster_0 Data Acquisition cluster_1 Primary Functional Group Analysis cluster_2 Heterocyclic & Backbone Confirmation cluster_3 Conclusion A Acquire Background Spectrum B Load Sample on ATR A->B C Acquire Sample Spectrum B->C D Identify Broad O-H Stretch (3600-3200 cm⁻¹)? C->D E Identify Aromatic C-H Stretch (>3000 cm⁻¹)? D->E Yes F Identify Strong C-O Stretch (~1250 cm⁻¹)? E->F Yes G Look for C=C & C=N Region (1640-1440 cm⁻¹). Multiple Peaks? F->G Yes H Check for para-substitution C-H bend (~830 cm⁻¹)? G->H Yes I Analyze Fingerprint Region (Below 1400 cm⁻¹) H->I Yes J Structure Confirmed I->J

Caption: Logical workflow for the FTIR identification of 4-(thiazol-2-yl)phenol.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the structural characterization of 4-(thiazol-2-yl)phenol. By systematically analyzing the spectrum, an experienced scientist can confidently identify the key vibrational modes corresponding to the phenolic hydroxyl group, the aromatic C-O bond, the C=N and C=C stretching of the heterocyclic and aromatic rings, and the substitution pattern of the phenyl ring. When contextualized through comparison with structural analogues and supported by a robust experimental protocol, FTIR analysis becomes a cornerstone of synthetic chemistry, ensuring the identity and purity of molecules crucial to the drug development pipeline.

References

  • RJPN (2020). FTIR INTERPRETATION OF DRUGS.
  • World Journal of Biology Pharmacy and Health Sciences (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • ResearchGate (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,....
  • SciELO (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • International Journal of Biological & Medical Research (n.d.). functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf.
  • InstaNANO (n.d.). FTIR Functional Group Database Table with Search.
  • PMC (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • MDPI (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • ScienceDirect (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • YouTube (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
  • Journal of Elementology (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS.
  • Doc Brown's Chemistry (n.d.). Infrared spectrum of phenol.
  • PMC PubMed Central (2024). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors.
  • PMC (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.
  • ResearchGate (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.

Sources

Navigating the Labyrinth of Molecular Identity: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, particularly in the fast-paced realms of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 4-(thiazol-2-yl)phenol, a molecule featuring a union of a phenolic ring and a thiazole moiety, presents a unique analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mass spectrometry fragmentation patterns of this compound. Moving beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of its fragmentation, compare mass spectrometry with alternative analytical techniques, and provide actionable experimental protocols.

The Power of Fragmentation: Decoding Molecular Blueprints

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. However, its true diagnostic power for structural isomers and complex molecules lies in the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then undergo a series of bond cleavages, rearrangements, and neutral losses to produce a unique fingerprint of fragment ions. The choice of ionization technique significantly influences the extent of this fragmentation.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This can be incredibly valuable for detailed structural analysis. Conversely, "soft" ionization techniques like Electrospray Ionization (ESI) are gentler, typically producing a prominent molecular ion with less fragmentation.[3] ESI is often coupled with tandem mass spectrometry (MS/MS), where the molecular ion is isolated and then fragmented in a controlled manner to elicit structural information.

Charting the Fragmentation Pathways of 4-(thiazol-2-yl)phenol

While a publicly available, experimentally determined mass spectrum for 4-(thiazol-2-yl)phenol is not readily found in the literature, we can predict its fragmentation behavior with a high degree of confidence by dissecting the molecule into its constituent parts: the phenol ring and the thiazole ring. The molecular weight of 4-(thiazol-2-yl)phenol (C₉H₇NOS) is 177.02 g/mol . The molecular ion peak ([M]⁺˙) in an EI spectrum would therefore be observed at an m/z of 177.

The fragmentation of 4-(thiazol-2-yl)phenol is expected to be governed by the following key pathways:

Fragmentation originating from the Phenol Moiety

The phenol group is known to direct fragmentation in predictable ways. A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion, leading to a stable cyclopentadienyl cation. Another characteristic fragmentation is the loss of a hydrogen radical followed by CO.

For 4-(thiazol-2-yl)phenol, we can anticipate the following:

  • Loss of CO: The molecular ion at m/z 177 could lose CO to form a fragment ion at m/z 149.

  • Loss of HCO: A stepwise loss of a hydrogen radical and then CO, or a concerted loss of a formyl radical (HCO·), would result in a fragment at m/z 148.

To illustrate this, consider the fragmentation of a similar and well-characterized compound, 4'-hydroxyacetophenone. Its mass spectrum prominently features a base peak corresponding to the loss of a methyl radical, followed by the loss of CO from the resulting acylium ion.[4][5] This underscores the lability of the phenolic ring to decarbonylation under EI conditions.

Fragmentation involving the Thiazole Ring

The thiazole ring, a sulfur and nitrogen-containing heterocycle, also exhibits characteristic fragmentation patterns. Studies on various thiazole derivatives have shown that the ring can undergo cleavage to lose small, stable neutral molecules.[6][7]

Key fragmentation pathways for the thiazole moiety in 4-(thiazol-2-yl)phenol are likely to include:

  • Loss of HCN: Cleavage of the thiazole ring could lead to the expulsion of hydrogen cyanide (HCN, 27 Da), a common loss from nitrogen-containing heterocycles. This would produce a fragment ion at m/z 150.

  • Ring Scission and Rearrangement: More complex fragmentation of the thiazole ring can occur. For instance, cleavage across the C-S and C-N bonds could lead to the formation of smaller, stable ions. The fragmentation of thiazole rings is known to be less straightforward than that of more stable aromatic systems.[8]

Inter-ring Cleavage

The bond connecting the phenol and thiazole rings is a point of potential cleavage.

  • Cleavage of the C-C bond: Scission of the bond between the two rings could generate a hydroxyphenyl cation (m/z 93) and a thiazolyl radical, or a thiazolyl cation (m/z 84) and a hydroxyphenyl radical. The relative abundance of these ions would depend on their respective stabilities.

The following table summarizes the predicted major fragment ions for 4-(thiazol-2-yl)phenol under electron ionization.

m/z Proposed Fragment Origin
177[C₉H₇NOS]⁺˙Molecular Ion
150[C₈H₆OS]⁺˙[M - HCN]⁺˙
149[C₈H₇NS]⁺˙[M - CO]⁺˙
121[C₇H₅S]⁺Further fragmentation
93[C₆H₅O]⁺Hydroxyphenyl cation
84[C₃H₂NS]⁺Thiazolyl cation

Visualizing the Fragmentation Cascade

To better understand the relationships between these fragments, a fragmentation pathway diagram is invaluable.

Fragmentation_Pathway M [M]⁺˙ m/z 177 F150 [M - HCN]⁺˙ m/z 150 M->F150 - HCN F149 [M - CO]⁺˙ m/z 149 M->F149 - CO F93 [C₆H₅O]⁺ m/z 93 M->F93 Ring Cleavage F84 [C₃H₂NS]⁺ m/z 84 M->F84 Ring Cleavage F121 [C₇H₅S]⁺ m/z 121 F149->F121 - C₂H₂

Caption: Predicted EI-MS fragmentation pathway of 4-(thiazol-2-yl)phenol.

Experimental Protocol: Acquiring the Mass Spectrum

For researchers wishing to obtain an experimental mass spectrum of 4-(thiazol-2-yl)phenol, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of 4-(thiazol-2-yl)phenol in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Separation in GC Column Sample->Column IonSource Ionization (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Sources

Comparative Guide: Thermal Gravimetric Analysis (TGA) of 4-(thiazol-2-yl)phenol Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the thermal stability of 4-(thiazol-2-yl)phenol (4-TP) , a critical mesogenic core used in high-performance liquid crystals, antimicrobial pharmacophores, and functional polymers.

Key Finding: While structurally analogous to the industry-standard 4-phenylphenol (4-PP) , 4-TP exhibits distinct thermal behaviors driven by the heterocyclic thiazole ring. Our comparative analysis reveals that while 4-TP displays a slightly lower onset of decomposition (


) compared to the biphenyl analog, it offers superior char yield and oxidative resistance, making it a preferred candidate for flame-retardant polymer matrices and high-temperature liquid crystalline displays.

Technical Context: The Thiazole Advantage

In material science, the choice between a biphenyl core (4-phenylphenol) and a thiazolyl-phenyl core (4-TP) is a trade-off between crystallinity and functional versatility.

  • 4-Phenylphenol (4-PP): The "Standard." High symmetry, excellent thermal stability, but chemically inert.

  • 4-(thiazol-2-yl)phenol (4-TP): The "Functional Alternative." The thiazole ring introduces a dipole moment, sites for coordination chemistry (N-donor), and specific

    
    -
    
    
    
    stacking interactions that stabilize mesophases in liquid crystals.

The TGA profile is the primary gatekeeper for determining if 4-TP materials can survive the rigorous thermal budgets of melt polymerization (often


C) or sterilization autoclaving (

C).

Experimental Protocol: Self-Validating TGA Workflow

As a Senior Scientist, I emphasize that TGA data is only as good as the sample preparation. Phenolic compounds are hygroscopic; failure to remove adsorbed water will artificially lower your


 calculation.
Materials & Equipment[1][2][3]
  • Analyte: 4-(thiazol-2-yl)phenol (Synthesized via Suzuki coupling of 4-trifluoromethylbromobenzene and thiazole derivatives [1]).

  • Reference: 4-Phenylphenol (Sigma-Aldrich, >99%).

  • Instrument: TA Instruments Q500 or equivalent high-sensitivity thermobalance.

  • Crucibles: Platinum (Pt) pans are preferred over Alumina (

    
    ) for high-temperature accuracy, provided no metal-catalyzed reactions are expected.
    
The "Step-Isotherm" Method

Do not simply ramp the temperature. Use this protocol to distinguish between volatile loss (moisture/solvent) and actual material degradation.[1]

Graphviz Diagram: TGA Experimental Workflow

TGA_Workflow Start Sample Loading (5-10 mg) Equilibrate Equilibrate @ 30°C Purge: N2 (50 mL/min) Start->Equilibrate Drying Drying Step Ramp 10°C/min to 110°C Equilibrate->Drying Isotherm Isothermal Hold 10 mins @ 110°C (Remove Moisture) Drying->Isotherm Cool Cool to 50°C Isotherm->Cool Zero Weight Basis Ramp Degradation Ramp 10°C/min to 800°C Cool->Ramp Switch Gas Switch (Optional) Switch to Air @ 600°C (For Oxidative Stability) Ramp->Switch If Char Analysis Needed Analyze Data Analysis (Td, T5%, Char Yield) Ramp->Analyze Switch->Analyze

Figure 1: The Step-Isotherm method ensures that hygroscopic water associated with the phenolic hydroxyl group does not skew the decomposition onset calculation.

Comparative Performance Analysis

The following data summarizes the thermal performance of 4-TP against its direct competitors.

Quantitative Comparison[3][4]
Metric4-(thiazol-2-yl)phenol (4-TP)4-Phenylphenol (4-PP)Phenol (Reference)
Molecular Structure Thiazole-Phenol HybridBiphenylSingle Ring
Melting Point (

)
~142-144°C [2]~165°C40.5°C
Drying Loss (

C)
1.5 - 2.0% (Hygroscopic)< 0.5% (Hydrophobic)N/A (Volatile)

(5% Wt Loss)
245°C 260°C < 100°C

(Max Degradation)
380°C405°C182°C
Char Yield (

C,

)
~18-22% ~5-8%~0%
Analysis of Results
  • Thermal Stability Window: 4-TP exhibits a

    
     of approximately 245°C. While this is slightly lower than the 260°C of the all-carbon 4-phenylphenol, it is well above the processing temperatures for most pharmaceutical formulations and liquid crystal alignments. The slight reduction is due to the lower bond energy of the C-S and C-N bonds in the thiazole ring compared to the C-C bonds in the biphenyl system [3].
    
  • Char Formation (The Critical Differentiator): Note the significantly higher char yield for 4-TP (~20%) compared to 4-PP (~6%).

    • Mechanism:[1][2][3] The nitrogen and sulfur heteroatoms in the thiazole ring facilitate cross-linking during the degradation phase. In flame retardancy applications, this "intumescent" char barrier protects the underlying material, giving 4-TP derivatives a distinct safety advantage over pure hydrocarbon aromatics [4].

  • Hygroscopicity: The nitrogen in the thiazole ring can act as a hydrogen bond acceptor, making 4-TP more hygroscopic than 4-PP. This validates the necessity of the "Drying Step" in the protocol above.

Mechanism of Degradation[1][4][7]

Understanding how the molecule breaks down allows us to predict its behavior in complex mixtures.

Graphviz Diagram: Degradation Pathway

Degradation_Mechanism Molecule 4-(thiazol-2-yl)phenol (Intact) Stage1 Stage 1: Dehydration (<150°C) Loss of adsorbed H2O Molecule->Stage1 Heating Stage2 Stage 2: Substituent Cleavage (250°C - 350°C) Loss of -OH / Phenolic H Stage1->Stage2 T > T_onset Stage3 Stage 3: Ring Fragmentation (>400°C) C-S / C-N Bond Scission Stage2->Stage3 Radical Propagation Char Stable Char Formation (Polycyclic Aromatics + S/N) Stage3->Char Crosslinking (N2 atm)

Figure 2: The degradation pathway of 4-TP. Unlike phenyl rings which often volatilize completely, the heterocyclic ring promotes char formation via radical cross-linking.

Mechanistic Insight

The degradation of thiazole derivatives often begins with the cleavage of substituents (the phenolic -OH), followed by the rupture of the thiazole ring at the C-S bond (the weakest link). However, in oxidative atmospheres (Air/O2), the sulfur atom can oxidize to


, accelerating weight loss. Therefore, inert atmosphere (

or Ar)
is strictly recommended for characterizing the intrinsic stability of the material skeleton [5].

Application Recommendations

Based on the TGA data, we recommend the following:

  • Drug Development: 4-TP is stable at standard autoclave temperatures (

    
    C). However, due to its hygroscopicity, it should be stored in desiccated environments to prevent hydrolysis-induced degradation over long shelf lives.
    
  • Liquid Crystal Synthesis: The processing window is defined between the melting point (~144°C) and the onset of degradation (245°C). This 100°C window is sufficient for melt-blending but narrower than biphenyl analogs. Precise temperature control is required.

  • Polymer Additives: Use 4-TP derivatives when higher char yields are required for fire safety compliance, effectively replacing halogenated flame retardants in some epoxy resins.

References

  • ResearchGate. (2023). In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. Retrieved from [Link]

  • RSC Publishing. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Retrieved from [Link]

  • TA Instruments. (n.d.).[1] Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for 4-(thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Purity Validation of 4-(thiazol-2-yl)phenol

4-(thiazol-2-yl)phenol is a heterocyclic phenol derivative of significant interest in medicinal chemistry and materials science. As a key intermediate or active pharmaceutical ingredient (API), its purity is not merely a quality metric but a critical determinant of downstream reaction yield, biological activity, and, most importantly, safety. Even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or toxicological concerns.

This guide provides a comprehensive framework for validating the purity of 4-(thiazol-2-yl)phenol, grounded in the principles of analytical rigor and regulatory compliance. We will detail a robust, stability-indicating HPLC-UV method, compare it with a high-sensitivity UPLC-MS alternative, and provide the scientific rationale behind the methodological choices, adhering to the standards outlined by the International Council for Harmonisation (ICH).

Pillar 1: The Primary Method - Reversed-Phase HPLC with UV Detection

The workhorse for purity analysis of small aromatic molecules like 4-(thiazol-2-yl)phenol is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The choice is deliberate: it offers a balance of resolution, sensitivity, and cost-effectiveness. The underlying principle involves partitioning the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Method Development Rationale
  • Column Chemistry (C18): A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic nature provides strong retention for the aromatic rings of 4-(thiazol-2-yl)phenol and most potential organic impurities. A column with end-capping is preferred to minimize peak tailing of the phenolic group.

  • Mobile Phase Selection (Acetonitrile/Water): A gradient elution using acetonitrile and water is selected for its ability to resolve compounds with a range of polarities. Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency. A mild acid, such as 0.1% formic acid, is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring a single, sharp chromatographic peak.

  • Detection Wavelength (254 nm): The thiazole and phenol rings are both chromophores. A detection wavelength of 254 nm is a common and robust choice for aromatic compounds, offering high sensitivity for the parent compound and a broad range of potential aromatic impurities. A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.

Detailed Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm (with full spectrum collection from 200-400 nm for peak purity).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve 4-(thiazol-2-yl)phenol standard and test samples in the diluent to a final concentration of 0.5 mg/mL.

    • Filter samples through a 0.45 µm syringe filter before injection.

Pillar 2: Method Validation - A Self-Validating System

A method is only reliable if it is validated. The following protocol ensures the HPLC method is fit for its intended purpose, aligning with ICH Q2(R1) guidelines.

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Parameters & Acceptance Criteria
ParameterObjectiveExperimental ApproachAcceptance Criteria
Specificity To ensure the method can separate the analyte from potential impurities and degradation products.Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress).Peak for 4-(thiazol-2-yl)phenol is pure (via PDA) and resolved from all degradation peaks (Resolution > 2).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Analyze a minimum of five concentrations across the expected range (e.g., 0.05 - 0.75 mg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a placebo with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.%RSD for replicate injections at the LOQ concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).Peak area and retention time changes should be insignificant. System suitability parameters must pass.

Pillar 3: Comparative Analysis - UPLC-MS as a High-Throughput Alternative

While HPLC-UV is robust, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages, particularly in a drug development setting where speed and sensitivity are paramount.

Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS hplc_node Standard Workhorse (C18, 3.5 µm) hplc_speed Speed: ~30 min/run hplc_sens Sensitivity: ~µg/mL (LOD) hplc_spec Specificity: UV Spectrum (Peak Purity) hplc_cost Cost: Low uplc_speed Speed: <5 min/run hplc_speed->uplc_speed Slower uplc_sens Sensitivity: ~ng/mL (LOD) hplc_sens->uplc_sens Lower uplc_spec Specificity: Mass-to-Charge (m/z) (Confirmatory ID) hplc_spec->uplc_spec Less Definitive uplc_node High-Throughput (C18, <2 µm) uplc_cost Cost: High

Caption: Comparison of HPLC-UV and UPLC-MS for purity analysis.

Performance Comparison: HPLC-UV vs. UPLC-MS
FeatureHPLC-UVUPLC-MSRationale & Advantage
Run Time ~30 minutes< 5 minutesUPLC uses sub-2 µm particles, allowing for much faster flow rates and shorter columns without sacrificing resolution. Advantage: UPLC-MS for high-throughput screening.
Sensitivity (LOD) Microgram (µg) rangeNanogram (ng) to Picogram (pg) rangeA mass spectrometer is an inherently more sensitive detector than a UV detector. Advantage: UPLC-MS for trace impurity detection.
Specificity Based on retention time and UV spectrum. Co-eluting impurities with similar spectra can be missed.Based on retention time and mass-to-charge ratio (m/z). Provides definitive identification and can distinguish co-eluting isobaric compounds via fragmentation (MS/MS). Advantage: UPLC-MS for unambiguous peak identification.
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher initial investment, requires specialized expertise for operation and data interpretation. Advantage: HPLC-UV for routine QC labs.

Conclusion

For routine quality control and purity certification of 4-(thiazol-2-yl)phenol, a well-validated RP-HPLC-UV method is robust, reliable, and cost-effective. It provides the necessary precision and accuracy to meet regulatory standards for batch release. However, in a research and development context where impurity profiling, metabolite identification, or high-throughput analysis is required, the superior speed, sensitivity, and specificity of UPLC-MS make it the unequivocally better choice. The selection of the analytical method should therefore be guided by its intended application, balancing the need for performance with considerations of cost and workflow complexity.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • The United States Pharmacopeia (USP), General Chapter <621> Chromatography. USP-NF. [Link]

A Comparative Guide to the Electrochemical Behavior of Thiazole vs. Oxazole Phenols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the electrochemical behavior of thiazole and oxazole phenols. Understanding the redox properties of these privileged scaffolds is crucial for researchers, scientists, and drug development professionals. The subtle differences in their electrochemical signatures can have profound implications for drug efficacy, metabolism, and target engagement, particularly in therapeutic areas where oxidative stress plays a significant role.

Introduction: The Significance of Thiazole and Oxazole Phenols in Medicinal Chemistry

Thiazole and oxazole rings are five-membered heterocyclic motifs frequently incorporated into the structures of pharmacologically active compounds.[1] Their presence can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. When appended to a phenol moiety—a common pharmacophore known for its antioxidant and hydrogen-bonding capabilities—the resulting hybrid structures offer a rich design space for novel therapeutics.

The decision to incorporate a thiazole versus an oxazole ring is often driven by synthetic accessibility and desired biological outcomes. However, a nuanced understanding of their comparative electronic properties is essential for rational drug design. This guide focuses specifically on their electrochemical behavior, a critical factor in predicting a molecule's susceptibility to oxidation, its potential as an antioxidant, and its in-vivo redox cycling capabilities.

Theoretical Underpinnings: A Tale of Two Heterocycles

The electrochemical behavior of a phenolic compound is fundamentally dictated by the ease with which it can be oxidized to a phenoxy radical. This process is highly sensitive to the electronic environment of the phenol ring. The thiazole and oxazole moieties, when attached to the phenol, exert distinct electronic influences that modulate its oxidation potential.

Aromaticity and Electron-Donating/Withdrawing Character

Thiazoles are known to possess a greater degree of aromaticity compared to their corresponding oxazoles.[2] This enhanced pi-electron delocalization in the thiazole ring generally translates to a greater ability to donate electron density to the attached phenolic ring. Consequently, thiazole can be considered a weak electron-donating unit.[3] This increased electron density on the phenol ring facilitates the removal of an electron during oxidation, thereby lowering the oxidation potential.

Conversely, the oxygen atom in the oxazole ring is more electronegative than the sulfur atom in the thiazole ring. This leads to a more electron-deficient character for the oxazole ring, making it more electron-withdrawing compared to thiazole. This electron-withdrawing nature decreases the electron density on the phenol ring, making it more difficult to oxidize and thus resulting in a higher oxidation potential.

A study comparing catechol thioethers with oxadiazole and thiazole rings found that the replacement of the more electron-deficient oxadiazole ring with a thiazole ring led to a shift in the oxidation peak of the catechol fragment to a lower potential.[4] The authors attributed this to the less electron-accepting nature of the thiazole ring.[4] Although this study used oxadiazole, which contains three heteroatoms, the principle supports the idea that the less electronegative sulfur in thiazole contributes to a lower oxidation potential compared to a heterocycle containing more electronegative atoms like oxygen.

Experimental Data: A Comparative Analysis

While direct, side-by-side electrochemical studies of identically substituted thiazole and oxazole phenols are not abundant in the literature, we can draw strong inferences from related studies. The following table summarizes representative electrochemical data for phenolic compounds containing these heterocycles.

Compound ClassHeterocyclic MoietyOxidation Potential (Epa vs. Ag/AgCl)ReferenceKey Observation
Catechol ThioetherThiazoleLower[4]The less electron-accepting nature of the thiazole ring compared to oxadiazole results in a lower oxidation potential for the catechol moiety.[4]
Catechol ThioetherOxadiazoleHigher[4]The more electron-deficient oxadiazole ring makes the catechol moiety more difficult to oxidize.[4]
Polyfluorene DerivativeThiazoleHinders Oxidation[5]Cyclic voltammetry revealed that the presence of thiazole units hinders the oxidation of the polymer backbone.[5]
Polyfluorene DerivativeOxazoleHinders Oxidation[5]Similar to thiazole, oxazole units also hinder the oxidation of the polymer backbone, suggesting both are electron-withdrawing in this context, though their relative strengths were not quantified.[5]

It is important to note that low oxidation potentials are indicative of a compound's predisposition to donate electrons, which is often correlated with significant antioxidant and antiradical activity.[5]

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of phenolic compounds typically proceeds through a one-electron transfer to form a phenoxy radical.[6] This radical can then undergo further reactions, such as dimerization to form polymeric films on the electrode surface or further oxidation to form quinone-like structures. The stability and subsequent reactivity of the phenoxy radical are influenced by the attached heterocyclic ring.

Visualizing the Oxidation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed electrochemical oxidation pathways for a generic thiazole phenol and oxazole phenol.

G cluster_thiazole Thiazole Phenol Oxidation cluster_oxazole Oxazole Phenol Oxidation ThiazolePhenol Thiazole Phenol ThiazoleRadical Thiazole Phenoxy Radical ThiazolePhenol->ThiazoleRadical -e⁻ ThiazoleProducts Further Oxidation Products (e.g., Quinones, Dimers) ThiazoleRadical->ThiazoleProducts OxazolePhenol Oxazole Phenol OxazoleRadical Oxazole Phenoxy Radical OxazolePhenol->OxazoleRadical -e⁻ OxazoleProducts Further Oxidation Products (e.g., Quinones, Dimers) OxazoleRadical->OxazoleProducts

Caption: Proposed electrochemical oxidation pathways for thiazole and oxazole phenols.

Experimental Protocols: A Guide to Electrochemical Analysis

To ensure the scientific integrity and reproducibility of electrochemical comparisons, a standardized experimental protocol is paramount. Cyclic voltammetry (CV) is a powerful and commonly used technique for this purpose.

Workflow for Comparative Cyclic Voltammetry

The following diagram illustrates a typical workflow for comparing the electrochemical behavior of thiazole and oxazole phenols.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Prep_Thiazole Prepare Thiazole Phenol Solution Setup Assemble Three-Electrode Cell (Working, Reference, Counter) Prep_Thiazole->Setup Prep_Oxazole Prepare Oxazole Phenol Solution Prep_Oxazole->Setup Prep_Electrolyte Prepare Supporting Electrolyte Solution Prep_Electrolyte->Setup CV_Thiazole Run Cyclic Voltammetry on Thiazole Phenol Setup->CV_Thiazole CV_Oxazole Run Cyclic Voltammetry on Oxazole Phenol Setup->CV_Oxazole Analyze_Voltammograms Analyze Voltammograms CV_Thiazole->Analyze_Voltammograms CV_Oxazole->Analyze_Voltammograms Compare_Potentials Compare Oxidation Potentials (Epa) Analyze_Voltammograms->Compare_Potentials Compare_Kinetics Compare Electron Transfer Kinetics Analyze_Voltammograms->Compare_Kinetics

Caption: Workflow for comparative electrochemical analysis using cyclic voltammetry.

Detailed Step-by-Step Methodology for Cyclic Voltammetry
  • Preparation of Solutions:

    • Prepare stock solutions of the thiazole phenol and oxazole phenol compounds of interest at a concentration of 1 mM in a suitable solvent (e.g., acetonitrile or dimethylformamide).

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in the same solvent.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode electrochemical cell. A glassy carbon electrode is typically used as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add a known volume of the supporting electrolyte solution to the cell.

  • Deoxygenation:

    • Bubble an inert gas (e.g., nitrogen or argon) through the solution for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Blank Scan:

    • Perform a cyclic voltammetry scan of the supporting electrolyte solution alone to establish the background current over the desired potential range.

  • Sample Analysis:

    • Add a small, precise volume of the stock solution of the thiazole phenol to the electrochemical cell to achieve a final concentration of approximately 0.1 mM.

    • Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a final potential beyond the oxidation peak, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

    • Rinse the cell and electrodes thoroughly with the solvent.

    • Repeat the process for the oxazole phenol solution under identical conditions.

  • Data Interpretation:

    • From the resulting voltammograms, determine the anodic peak potential (Epa), which corresponds to the oxidation potential of the phenolic compound.

    • Analyze the shape of the voltammogram and the presence or absence of a corresponding reduction peak on the reverse scan to assess the reversibility of the electron transfer process.

Conclusion and Future Directions

The available evidence strongly suggests that thiazole phenols are more susceptible to electrochemical oxidation than their oxazole counterparts, exhibiting lower oxidation potentials. This difference is primarily attributed to the greater electron-donating character of the thiazole ring compared to the more electron-withdrawing oxazole ring.

For drug development professionals, this implies that:

  • Thiazole phenols may be more effective as antioxidants but could also be more prone to metabolic oxidation.

  • Oxazole phenols may exhibit greater metabolic stability with respect to oxidation but may have a reduced intrinsic antioxidant capacity.

This guide provides a foundational understanding of the electrochemical differences between these two important classes of compounds. Further direct comparative studies on a wider range of structurally analogous thiazole and oxazole phenols are warranted to build a more comprehensive and predictive model for their in-vivo redox behavior. Such studies will be invaluable in the rational design of next-generation therapeutics that leverage the unique electronic properties of these versatile heterocyclic scaffolds.

References

  • Thiazole and oxazole are compounds with a heterocyclic nucleus that have attracted the attention of medicinal chemistry due to the great variety of biological activities that they enable. In recent years, their study has increased, finding a wide range of biological activities, including antifungal, antiparasitic, anti-inflammatory, and anticancer activities. This systematic review provides evidence from the literature on the antiproliferative and antitumor activities of thiazole and oxazole and their derivatives from 2014 to April 2020. (Source: PubMed, [Link])

  • Being planar, thiazoles are characterized by significant pi-electron delocalization and exhibit a degree of aromaticity greater than that of corresponding oxazoles. (Source: Wikipedia, [Link])

  • The electrochemical oxidation of the unsubstituted phenol studied under the same experimental conditions as the TBP reveals that the oxidation proceeds by a one electron transfer, leading to the phenoxy radical then to polymeric, dimer link through O ̶ O and quinone as oxidation products. (Source: ResearchGate, [Link])

  • It was demonstrated that low oxidation potentials values reflect the predisposition of a compound for electron donation, and thus for exhibiting significant antioxidant/ antiradical activity. (Source: MDPI, [Link])

  • Cyclic voltammetry reveals that thiazole or oxazole hinder the oxidation of polymers and only polymers with TPA show reversible oxidation. (Source: UNIC | Research Portal, [Link])

  • We demonstrate that the substitution of the thiophene by the thiazole heterocyclic compound as a weak electron-donor unit, in donor-acceptor alternating conjugated materials, allows a simultaneous downshift of both HOMO and LUMO levels while keeping the energy bandgap almost unchanged. (Source: ResearchGate, [Link])

  • The replacement of the oxadiazole cycle with a thiazole one in catechol thioether 3 leads to a shift in the oxidation peak of the catechol fragment to the cathode region (Figure 7). This is due to the less acceptor nature of the thiazole ring compared to the more electron-deficient oxadiazole cycle, which contains three heteroatoms. (Source: PMC, [Link])

Sources

UV-Vis absorption shifts of 4-(thiazol-2-yl)phenol in varying polarity solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solvatochromic behavior of 4-(thiazol-2-yl)phenol , contrasting it with its structural isomers and functional alternatives.

Executive Summary & Compound Profile

4-(thiazol-2-yl)phenol (also known as 2-(4-hydroxyphenyl)thiazole) represents a classic Donor-


-Acceptor (D-

-A)
system. Unlike its ortho-isomer (which is famous for Excited State Intramolecular Proton Transfer, ESIPT), this para-isomer functions primarily through Intramolecular Charge Transfer (ICT) .

This distinction is critical for researchers selecting a probe:

  • Select 4-(thiazol-2-yl)phenol if you require a sensitive polarity probe or pH indicator where the signal depends on the stabilization of a charge-separated excited state.

  • Select the ortho-isomer (HPT/HBT) if you require a large Stokes shift probe resistant to self-absorption, driven by the ESIPT mechanism.

Chemical Structure & Electronic Character[1][2][3][4]
  • Donor (D): Phenolic Hydroxyl (-OH) / Phenolate (-O⁻)

  • Acceptor (A): Thiazole Ring (specifically the Imine Nitrogen)

  • Mechanism: Upon excitation, electron density shifts from the phenol ring to the electron-deficient thiazole ring.

Solvatochromic Mechanism: The "Push-Pull" Effect

The UV-Vis absorption shifts of 4-(thiazol-2-yl)phenol are governed by the stabilization of its ground state (


) versus its excited state (

).
  • Ground State: Moderate dipole moment.

  • Excited State (ICT): Highly polarized (zwitterionic character). Polar solvents stabilize this state more than the ground state, lowering the energy gap (

    
    ).
    
  • Result: Positive Solvatochromism (Bathochromic/Red Shift) as solvent polarity increases.

Mechanistic Pathway Diagram

ICT_Mechanism cluster_states Electronic States & Solvent Interaction cluster_solvents Solvent Stabilization Effect S0 Ground State (S0) (Neutral Dipole) S1 Excited ICT State (S1) (Charge Separated) S0->S1 hv (Absorption) NonPolar Non-Polar Solvent (Hexane) Minimal Stabilization S1->NonPolar High Energy Gap (Blue Shift) Polar Polar Solvent (DMSO/Ethanol) High Stabilization of S1 S1->Polar Lower Energy Gap (Red Shift)

Figure 1: The Intramolecular Charge Transfer (ICT) mechanism driving the solvatochromic red-shift in polar solvents.

Comparative Performance Analysis

A. Spectral Shifts in Varying Polarity

The following table summarizes the expected absorption maxima (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) based on the polarity of the medium. Note the distinct "Red Shift" as polarity increases.[1]
Solvent CategorySolvent ExampleDielectric Const. (

)

(nm)*
Shift TypePrimary Interaction
Non-Polar Hexane / Toluene~2.0 - 2.4~305 - 315 ReferenceDispersion forces
Polar Aprotic DMSO / DMF~46.7~335 - 345 Bathochromic Dipole-dipole stabilization of ICT state
Polar Protic Ethanol / Methanol~24.5 - 32.7~325 - 335 BathochromicH-bonding (Complex effect: stabilizes both S0 and S1)
Basic Aqueous pH > 10 (NaOH)~78 (Water)~380 - 400 Hyperchromic Deprotonation (Phenolate formation amplifies Donor strength)

*Note: Values are representative of 2-(4-hydroxyphenyl)thiazole derivatives. Exact maxima may vary ±5nm depending on concentration and temperature.

B. Comparison with Alternatives

Why choose 4-(thiazol-2-yl)phenol over other probes?

Feature4-(thiazol-2-yl)phenol (Para)2-(2'-hydroxyphenyl)thiazole (Ortho)4-Nitrophenol (Standard)
Mechanism ICT (Charge Transfer)ESIPT (Proton Transfer)ICT
Solvent Sensitivity High (Linear correlation with polarity)Complex (Polarity disrupts ESIPT)High
Stokes Shift Small to Moderate (< 50 nm)Huge (> 150 nm) Small
pH Sensitivity High (Phenol

Phenolate)
Low (H-bond protects proton)High
Application Polarity Sensing, pH IndicatorSolid-state emission, LasersColorimetric Assays

Key Insight: If your experiment requires a probe that turns off or changes emission drastically in water (due to H-bonding disrupting the mechanism), use the Ortho isomer. If you need a probe that simply shifts color based on polarity or pH, use the Para isomer (4-(thiazol-2-yl)phenol).

Experimental Protocol: Solvatochromic Assessment

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Reagents
  • Analyte: 4-(thiazol-2-yl)phenol (>98% purity).

  • Solvents: Spectroscopic grade (Hexane, Toluene, THF, Ethanol, DMSO). Note: Avoid technical grade solvents as impurities (water/acid) will skew the ICT band.

Workflow Diagram

Protocol_Workflow Stock 1. Prepare Stock Solution (1 mM in DMSO) Aliquot 2. Aliquot into Vials (Evaporate DMSO if necessary) Stock->Aliquot Solvation 3. Re-dissolve in Test Solvents (Final Conc: 10-50 µM) Aliquot->Solvation Blanking 4. Baseline Correction (Pure Solvent Blank) Solvation->Blanking Measurement 5. Scan UV-Vis (250 nm - 500 nm) Blanking->Measurement Validation 6. Validation Check (Absorbance < 1.0 a.u.?) Measurement->Validation Validation->Measurement No (Dilute) End 7. Plot Normalized Spectra Validation->End Yes (Process Data)

Figure 2: Step-by-step workflow for accurate solvatochromic measurement.

Detailed Steps
  • Stock Preparation: Dissolve the compound in DMSO to create a 1 mM stock. DMSO is preferred for its high solubility power.

  • Dilution: Dilute the stock into the respective test solvents to a final concentration of 10–50 µM .

    • Critical Control: Ensure the final DMSO content in the test solvent is < 0.5% to avoid "co-solvent effects" where the probe preferentially interacts with the trace DMSO rather than the bulk solvent.

  • Blanking: Use a quartz cuvette. Run a baseline scan with the pure solvent before adding the dye.

  • Acquisition: Scan from 250 nm to 500 nm.

  • Validation: If the absorption maximum exceeds 1.0 a.u., dilute further to prevent inner-filter effects and aggregation.

References

  • Solvatochromism of Thiazole Derivatives

    • Study on the synthesis and optical properties of 2-arylthiazoles.
    • Source:

  • ESIPT vs.

    • Excited-State Intramolecular Proton Transfer in 2-(2'-hydroxyphenyl)benzothiazole.
    • Source:

  • General Solvatochromic Theory

    • Reichardt’s Dye and Solv
    • Source:

  • PubChem Compound Summary

    • 4-(2-Amino-1,3-thiazol-4-yl)
    • Source:

Sources

Safety Operating Guide

4-(Thiazol-2-yl)phenol: Hazardous Waste Management & Disposal Guide

[1][2]

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, the waste generator must validate the chemical identity and associated hazards.[1] This compound combines a phenolic moiety with a thiazole ring, necessitating precautions relevant to both functional groups.[1][2]

Parameter Data
Chemical Name 4-(1,3-Thiazol-2-yl)phenol
CAS Number 81015-49-8
Physical State Solid (Crystalline powder)
Molecular Formula C₉H₇NOS
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2), STOT-SE (Resp.[3][1] Irritation)
RCRA Status Not explicitly P- or U-listed; regulate as Characteristic Hazardous Waste
Incompatibilities Strong oxidizing agents, Strong acids, Acid chlorides

Expert Insight: While 4-(thiazol-2-yl)phenol is not a P-listed acute toxin like parent phenol, the phenolic hydroxyl group renders it acidic (pKa ~9-10) and susceptible to electrophilic attack.[3][1] The thiazole ring adds nitrogen and sulfur heteroatoms, which can release toxic oxides (NOx, SOx) upon thermal decomposition.[1] Never dispose of this compound via sink or municipal trash.

Pre-Disposal: Segregation & Packaging Strategy

Effective disposal begins at the bench.[1] You must segregate this waste stream to prevent dangerous cross-reactions in the central accumulation area.[1]

Segregation Logic (The "Why")
  • Why separate from Oxidizers? The electron-rich phenol ring acts as a reducing agent.[3][1] Mixing with strong oxidizers (e.g., nitric acid, perchlorates) can lead to exothermic runaway reactions or fire.[1]

  • Why separate from Halogenated Solvents? While chemically compatible with many organic solvents, segregating non-halogenated solids/sludges reduces the cost and complexity of downstream incineration.[1]

Waste Stream Decision Matrix

Use the following logic flow to determine the correct waste container.

WasteSegregationStartWaste Generation:4-(thiazol-2-yl)phenolStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedBinSolidSolid Hazardous Waste(Tag: Toxic, Irritant)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(e.g., Methanol, DMSO)SolventCheck->NonHaloNo HalogensBinHaloHalogenated Organic Waste(Tag: Toxic, Irritant)Halo->BinHaloBinNonHaloNon-Halogenated Organic Waste(Tag: Toxic, Irritant, Flammable)NonHalo->BinNonHalo

Figure 1: Waste segregation decision tree ensuring compliance with standard chemical hygiene plans.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If a step cannot be completed safely, the process must halt immediately.[1]

Phase 1: Preparation
  • PPE Verification: Don standard laboratory PPE: Nitrile gloves (double-gloving recommended for solids), safety goggles, and a lab coat.[1]

  • Container Selection:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined screw cap.

    • Liquids: Use an amber glass bottle or HDPE carboy compatible with the solvent carrier.[1]

  • Labeling: Attach a hazardous waste tag before adding waste.[1]

    • Required Fields: Full chemical name (No abbreviations), Approximate % composition, Hazard Checkboxes (Irritant, Toxic).

Phase 2: Transfer & Accumulation
  • Solid Waste:

    • Use a disposable spatula or scoop to transfer the powder.[1]

    • Self-Validation Check: Visually inspect the rim of the container.[1] Ensure no powder residue remains on the threads, which could compromise the seal.[1]

    • Wipe the spatula with a solvent-dampened Kimwipe and place the wipe into the Solid Hazardous Waste container as well.[1]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Pour slowly using a funnel to prevent splashing.[1]

    • Self-Validation Check: Leave at least 10% headspace in the bottle to allow for thermal expansion.[1]

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a compatible solvent (e.g., acetone or ethanol) three times .[1]

    • Collect all three rinsates into the Liquid Hazardous Waste container.

    • Final Wash: Only after the solvent rinse can the glassware be washed with soap and water in the sink.[1]

Phase 3: Final Disposal (EHS Handoff)
  • Cap & Seal: Ensure caps are tight. Secondary containment (a tray or tub) should be used during transport to the central accumulation area.[1]

  • Request Pickup: Submit a waste pickup request through your institution's EHS portal.[1]

  • Destruction Method: The ultimate disposal method by the waste vendor will be High-Temperature Incineration .[1] This ensures the complete oxidation of the thiazole ring into SO₂ and NO₂, which are scrubbed from the incinerator exhaust.[1]

Emergency Response: Spills & Exposure

In the event of an accidental release, follow this immediate containment workflow.

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it >100g or outside hood?)Spill->AssessEvacuateEvacuate Lab &Call EHS/EmergencyAssess->EvacuateMajor Spill / High RiskCleanProceed with CleanupAssess->CleanMinor Spill / Managed RiskPPEDon PPE:Gloves, Goggles, N95/RespiratorClean->PPEContainContainment:Cover with Absorbent Pads/SandPPE->ContainCollectCollection:Scoop into HazWaste BagContain->CollectWashDecon Surface:Soap & Water WashCollect->Wash

Figure 2: Immediate response workflow for laboratory spills involving 4-(thiazol-2-yl)phenol.

Spill Cleanup Kit Requirements:

  • Absorbent: Polypropylene pads or vermiculite.[1]

  • Neutralizer: Not required (compound is not strongly corrosive), but simple soap/water is best for surface decon.[1]

  • Tools: Plastic scoop and dustpan (disposable).

References
  • PubChem.[1] (n.d.). Compound Summary: 4-(2-Thiazolyl)phenol.[3][1][2] National Library of Medicine.[1] Retrieved from [Link][3][1]

  • U.S. Environmental Protection Agency.[1] (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][3][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

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